PF-06650833

Catalog No.
S539190
CAS No.
1817626-54-2
M.F
C18H20FN3O4
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06650833

CAS Number

1817626-54-2

Product Name

PF-06650833

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1

InChI Key

JKDGKIBAOAFRPJ-ZBINZKHDSA-N

SMILES

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

solubility

Soluble in DMSO

Synonyms

PF-06650833; PF 06650833; PF06650833; PF-6650833; PF 6650833; PF6650833.

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

The exact mass of the compound 1-(((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy)-7-methoxyisoquinoline-6-carboxamide is 361.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Zimlovisertib exerts its effects by specifically inhibiting IRAK4, a key serine/threonine kinase in the innate immune system.

  • Role of IRAK4: IRAK4 is a core mediator in the MyD88-dependent pathway of IL-1R and TLR signaling. Upon receptor activation, IRAK4 is recruited to a signaling complex (the "Myddosome"), where it functions both as a scaffolding protein and a kinase. This triggers a cascade leading to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β [1].
  • Therapeutic Effect: By inhibiting IRAK4, Zimlovisertib blocks this downstream signaling, thereby reducing the production of these inflammatory cytokines [1].

The following diagram illustrates the signaling pathway that Zimlovisertib targets.

G IL1_TLR IL-1R/TLR Activation Myddosome Myddosome Formation (MyD88, IRAK4, IRAK1) IL1_TLR->Myddosome TRAF6 TRAF6/TAK1 Complex Myddosome->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_MAPK->Cytokines Zimlovisertib Zimlovisertib (IRAK4 Inhibitor) Zimlovisertib->Myddosome

Zimlovisertib inhibits the IRAK4-mediated pro-inflammatory signaling cascade.

Key Experimental Data and Protocols

Pharmacokinetics and Bioavailability

A Phase 1 study assessed the mass balance and absolute bioavailability of Zimlovisertib in healthy male participants using a 14C-microtracer approach [2].

  • Study Design: An open-label, fixed-sequence, two-period, single-dose study.
    • Period A: Single oral dose of 300 mg 14C-zimlovisertib.
    • Period B: Single oral dose of 300 mg unlabeled Zimlovisertib plus a simultaneous intravenous (IV) microtracer dose of 135 μg 14C-zimlovisertib [2].
  • Key Findings: The study yielded the following quantitative results, which are summarized in the table below.
Pharmacokinetic Parameter Result (Mean ± SD or [90% CI])
Total Recovery 82.4% ± 6.8% of administered dose
Feces Excretion 59.3% ± 9.7%
Urine Excretion 23.1% ± 12.3%
Absolute Oral Bioavailability 17.4% [90% CI: 14.1%, 21.5%]
Fraction Absorbed Estimated at ~44%
  • Safety: The study concluded that a single 300 mg dose of Zimlovisertib was safe and well-tolerated, with no serious or severe adverse events reported [2].
Clinical Trial Outcomes

Zimlovisertib has been evaluated in several clinical trials for different inflammatory conditions.

  • Hidradenitis Suppurativa (HS): A clinical study investigated the efficacy of Zimlovisertib in adults with HS. Although it demonstrated activity, its development for this indication has been discontinued [3] [4].
  • Rheumatoid Arthritis (RA): Data from a study in patients with active RA and an inadequate response to methotrexate showed that Zimlovisertib demonstrated efficacy [2].

Technical Design and Discovery

The discovery of Zimlovisertib is a notable application of Fragment-Based Drug Design (FBDD) [5].

  • FBDD Principle: This technique involves screening small, low-molecular-weight chemical fragments against a biological target. Initial low-affinity fragment "hits" are then rationally optimized and combined to create a high-affinity drug candidate [5].
  • Application to Zimlovisertib: Researchers used advanced computational methods like the Interacting Quantum Atoms (IQA) energy partition to analyze the interaction between different functional groups of the evolving ligand and the IRAK4 protein. This allowed them to quantitatively assess and verify the energetic contribution of each chemical modification made during the drug's design process [5].

Development Status and Context

Zimlovisertib remains an important research tool in immunology and drug discovery.

  • Current Status: While discontinued for Hidradenitis Suppurativa, it has reached Phase II trials for other conditions, including COVID-19 pneumonia and rheumatoid arthritis [3] [4].
  • IRAK4 as a Therapeutic Target: Zimlovisertib is one of several IRAK4-targeting agents in development. Other compounds include:
    • Edecesertib: An IRAK4 inhibitor in development for cutaneous lupus and rheumatoid arthritis [1].
    • Emavusertib: A selective IRAK4 inhibitor being trialed for hematological cancers [1].
    • KT-474: An IRAK4 degrader (as opposed to an inhibitor) also investigated for Hidradenitis Suppurativa [1].

References

Molecular Mechanism and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

IRAK4 is a central regulator of the innate immune response. It acts as a critical signal transducer downstream of the Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family [1] [2]. PF-06650833 exerts its effect by specifically inhibiting the kinase activity of IRAK4.

The diagram below illustrates the signaling pathway that is blocked by this compound.

g cluster_external Extracellular Stimuli cluster_myddosome Myddosome Complex (Cytosol) cluster_signaling Downstream Signaling cluster_output Inflammatory Output TLRs TLR/IL-1R Family Ligands MyD88 Adaptor Protein (MyD88) TLRs->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/IRAK2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK IRF5 IRF5 Pathway TRAF6->IRF5 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12, IL-1) NFkB->Cytokines MAPK->Cytokines Interferons Type I Interferons IRF5->Interferons PF This compound PF->IRAK4 Inhibits

This compound mechanism of action

Experimental Evidence and Protocols

The efficacy of this compound has been demonstrated across a wide range of experimental models, from in vitro cellular assays to in vivo clinical trials.

In Vitro Models

The compound's activity was tested in disease-relevant human cell systems modeling rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [1].

  • RA Synovial Cell Model: Human fibroblast-like synoviocytes (FLS) from RA patients were cultured and stimulated with various TLR ligands to mimic the inflammatory joint environment. The cells were pre-incubated with this compound, and the inhibition of cytokine production in the supernatant was measured using Meso Scale Discovery (MSD) electrochemiluminescence assay kits [1].
  • SLE Immune Cell Model: Neutrophils, dendritic cells, and peripheral blood mononuclear cells (PBMCs) from healthy volunteers or SLE patients were stimulated with TLR ligands or immune complexes (ICs) derived from SLE patient plasma. Key readouts included inhibition of NETosis in neutrophils, suppression of interferon-alpha (IFNα) production by plasmacytoid dendritic cells (pDCs), and reduction of inflammatory cytokines from PBMCs and B cells [1] [3].
In Vivo & Clinical Evidence

The translational potential of this compound was confirmed in animal models and human trials.

  • Preclinical Animal Models: The compound was evaluated in a rat model of collagen-induced arthritis (CIA), where oral administration significantly reduced clinical signs of arthritis. It was also effective in two mouse models of lupus (pristane-induced and MRL/lpr), reducing circulating autoantibody levels [1].
  • Human Clinical Trial (Phase 1): A multiple-ascending dose study in healthy volunteers demonstrated target engagement. Administration of this compound led to a sustained decrease in serum high-sensitivity C-reactive protein (hsCRP) and, importantly, a reduction in the whole blood interferon gene signature, a key pathway in SLE pathophysiology [1] [2].
  • Human Clinical Trial (Phase 2b in RA): In patients with active RA, this compound showed statistically significant improvements in clinical disease scores (SDAI) and higher ACR50 response rates compared to placebo at doses of 200 mg and 400 mg once daily [4].

Clinical and Preclinical Profile

The following table summarizes the key findings from the clinical and preclinical development of this compound.

Study Type Model / Population Key Outcome
In Vivo Preclinical Rat Collagen-Induced Arthritis (CIA) Reduced paw inflammation and protected against joint damage [1].
In Vivo Preclinical Mouse Lupus Models (Pristane, MRL/lpr) Lowered circulating levels of autoantibodies (e.g., anti-dsDNA) [1].
Clinical (Phase 1) Healthy Volunteers Reduced ex vivo cytokine response to TLR stimulation; decreased serum hsCRP and interferon gene signature [1] [2].
Clinical (Phase 2b) RA Patients (inadequate MTX response) Significantly improved SDAI score and ACR50 response rate vs. placebo at 200 mg and 400 mg QD [4].

Conclusion for Research and Development

This compound represents a compelling case for the therapeutic potential of selective IRAK4 kinase inhibition. Its well-elucidated mechanism, high potency, and demonstrated ability to modulate clinically relevant inflammatory pathways in humans provide confidence in IRAK4 as a target for autoimmune and rheumatic diseases.

  • Key Strengths: The data package for this compound is robust, spanning from detailed structural SAR [5] to proof-of-mechanism in healthy humans [2] and proof-of-concept in a patient population [4].
  • Considerations for Development: The most advanced results are in RA, while its potential in other IRAK4-mediated diseases continues to be explored. The clinical trajectory of other IRAK4 inhibitors also suggests that efficacy may be disease-specific, as another IRAK4 inhibitor, zabedosertib, recently failed to separate from placebo in a Phase 2 trial for atopic dermatitis despite a strong preclinical rationale [6].

References

Core Pharmacokinetic Parameters of Zimlovisertib

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Finding Additional Context
Absolute Oral Bioavailability 17.4% (90% CI: 14.1%, 21.5%) For a single 300 mg dose [1].
Fraction Absorbed (Fa) ~44% Suggests absorption is not the primary cause of low bioavailability; first-pass metabolism is significant [1].

| Route of Excretion | Feces: ~59.3% Urine: ~23.1% Total Recovery: 82.4% | Following a single oral dose, indicating feces as the major route [1]. | | Key Metabolites | PF-06787899, PF-06787900 | Two major metabolites measured alongside the parent drug in pharmacokinetic analyses [1]. | | Safety Profile | No serious or severe adverse events | In the phase 1 mass balance study; AEs were generally mild [1]. |

Phase 1 Mass Balance Study Design

The definitive data on zimlovisertib's absorption, distribution, metabolism, and excretion (ADME) comes from a phase 1, open-label, two-period study in healthy male participants using an advanced 14C-microtracer approach [1].

  • Participants: Healthy male participants (aged 18–55 years) [1].
  • Study Design:
    • Period A: Single oral dose of 300 mg 14C-zimlovisertib (containing a trace amount of radioactive carbon-14) [1].
    • Period B (after a washout): Single oral dose of 300 mg unlabeled zimlovisertib, followed by an intravenous (IV) infusion of 135 μg 14C-zimlovisertib about two hours later [1].
  • Rationale for Design: The IV microtracer allows precise measurement of absolute bioavailability and other PK parameters with minimal radioactivity exposure and reduced inter-participant variability [1].
  • Sample Collection: Extensive blood, urine, and fecal samples were collected for up to 21 days in Period A to measure total radioactivity, parent drug, and metabolite concentrations [1].

The workflow and primary objectives of this critical study are illustrated below:

G Zimlovisertib Mass Balance Study Workflow P1 Period A A1 Single Oral Dose 300 mg 14C-Zimlovisertib P1->A1 P2 Period B B1 Single Oral Dose 300 mg Unlabeled Drug P2->B1 O1 Mass Balance & Excretion (Total Radioactivity in Feces/Urine) A1->O1 O3 Safety & Tolerability A1->O3 B2 IV Microtracer 135 μg 14C-Zimlovisertib B1->B2 B2->O1 O2 Absolute Bioavailability (Compare Oral vs. IV Exposure) B2->O2 B2->O3

Structural Insights and Pharmacokinetic Relationships

The physicochemical structure of zimlovisertib directly influences its pharmacokinetic behavior. Research into its structure-activity relationships (SAR) provides explanations for its low bioavailability and metabolic profile [2].

  • Stereochemistry: Zimlovisertib has the all-(2S,3S,4S) stereochemistry, which provides a slight but definite potency advantage over other stereoisomers. This specific configuration optimizes the molecule's interaction with the IRAK4 enzyme's binding pocket [2].
  • Fluorine Substitution: A fluorine atom on the lactam ring was found to enhance potency. Studies suggest this is due to the fluorine's electron-withdrawing effect, which alters the electronic properties of the adjacent lactam carbonyl, potentially influencing how the drug binds to its target [2].
  • Ether Substituent: The isopropyl ether group on the isoquinoline ring was selected because it allows for favorable van der Waals interactions with a "gatekeeper" tyrosine residue in the IRAK4 protein. Smaller ether groups were less effective at forming these interactions [2].

Clinical Context and Recent Findings

Zimlovisertib has been investigated for several inflammatory conditions, with recent studies exploring its use in combination therapies.

  • Combination Therapy in Rheumatoid Arthritis: A phase 2 study demonstrated that the combination of zimlovisertib (400 mg MR) and tofacitinib (11 mg MR) led to a statistically significant greater reduction in disease activity at 12 weeks and a higher remission rate at 24 weeks compared with tofacitinib alone. The combination did not show an increase in adverse events [3].
  • Other Investigated Indications: Clinical trials have also evaluated zimlovisertib for treating hidradenitis suppurativa and COVID-19 [4].

Key Summary for Researchers

  • Low Bioavailability: The absolute oral bioavailability of 17.4% is primarily driven by significant first-pass metabolism, not poor absorption [1].
  • Major Elimination Pathway: Hepatic metabolism followed by fecal excretion is the dominant route of elimination [1].
  • Viable Combination Partner: The favorable safety and pharmacokinetic profile support its use in combination with other agents like tofacitinib, showing enhanced efficacy in rheumatoid arthritis without a significant increase in adverse events [3].

References

Key Phase 1 Pharmacokinetic and Mass Balance Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quantitative findings from a Phase 1 mass balance and absolute bioavailability study in healthy male participants [1] [2].

Parameter Finding Details
Absolute Oral Bioavailability 17.4% 90% Confidence Interval: 14.1% - 21.5% (for a 300 mg dose) [1].
Fraction Absorbed (Fa) 44% Estimated fraction of the oral dose that was absorbed [1].
Total Recovery of Radioactivity 82.4% ± 6.8% Total dose recovered in urine and feces after a single oral dose [1].

| Route of Excretion | Feces: 59.3% ± 9.7% Urine: 23.1% ± 12.3% | Primary route of elimination is via feces [1]. | | Safety and Tolerability | No major issues reported | No serious adverse events, severe AEs, or discontinuations due to AEs. No clinically significant lab abnormalities [1]. |

Detailed Experimental Methodology

The data above was generated from a specific Phase 1 study design and analytical approach.

  • Study Design: This was an open-label, fixed-sequence, two-period, single-dose study [1].
    • Period A: Participants received a single 300 mg oral dose of 14C-labeled Zimlovisertib [1].
    • Period B: After a washout period, participants received a 300 mg unlabeled oral dose, followed by an intravenous (IV) microdose of 14C-labeled Zimlovisertib approximately two hours later [1].
  • Participants: The study enrolled six healthy male participants aged 18-55 years [1].
  • Analytical Technique: The study used a 14C-microtracer approach combined with Accelerator Mass Spectrometry (AMS). This highly sensitive method allows for the use of very low levels of radioactivity, circumventing the need for extensive preclinical dosimetry studies and enabling the simultaneous assessment of mass balance and absolute bioavailability with high precision [1].
  • Primary Objectives: The main goals were to characterize the excretion rate and extent of total radioactivity, determine the single-dose pharmacokinetics of Zimlovisertib and its major metabolites, and evaluate safety and tolerability [1].

Pharmacological Profile from Preclinical and Early-Phase Data

Additional information from preclinical and other early studies helps to complete the pharmacological picture of Zimlovisertib.

  • Mechanism of Action: Zimlovisertib is a potent, selective, and reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). It was discovered through fragment-based drug design [3] [4].
  • In Vitro Potency: It demonstrates high potency with an IC50 of 0.2 nM in cell-free assays against IRAK4. The kinome selectivity profile showed approximately 100% inhibition of IRAK4 at 200 nM concentration, with some activity against related kinases like IRAK1 [4].
  • In Vivo Activity: In animal models (male Sprague Dawley rats), Zimlovisertib significantly inhibited LPS-induced TNF production in a dose-dependent manner after oral administration [4].

IRAK4 Signaling Pathway

The diagram below illustrates the signaling pathway targeted by Zimlovisertib, which is central to innate immunity and inflammation.

G IL1R IL-1 Receptor (IL-1R) MyD88 Adaptor Protein (MyD88) IL1R->MyD88 Ligand Binding TLR Toll-like Receptor (TLR) TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Activates TAK1 TAK1 Complex IRAK1->TAK1 Signals to NFkB NF-κB Transcription TAK1->NFkB Activates TNF Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->TNF Induces Production Zimlovisertib Zimlovisertib Zimlovisertib->IRAK4 Inhibits

IRAK4 Inhibition by Zimlovisertib

Summary of Findings

The Phase 1 data indicates that Zimlovisertib is a selective IRAK4 inhibitor with a pharmacokinetic profile characterized by low-to-moderate oral absorption and low absolute bioavailability. Its elimination occurs predominantly via the fecal route. The drug was well-tolerated in a single-dose setting in healthy volunteers.

References

Mass Balance, Excretion, & Bioavailability Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Result
Total Recovery of Radioactivity 82.4% ± 6.8% of the administered dose [1]
Fecal Excretion 59.3% ± 9.7% of the dose [1]
Urinary Excretion 23.1% ± 12.3% of the dose [1]
Absolute Oral Bioavailability (F) 17.4% (90% CI: 14.1%, 21.5%) [1]
Estimated Fraction Absorbed (Fa) 44% [1]

Detailed Experimental Protocol

The study employed a specific design and sensitive technology to obtain these results.

  • Study Design: This was a Phase 1, open-label, fixed-sequence, two-period, single-dose study [1].
    • Period A: All participants ((n=6)) received a single 300 mg oral dose of (^{14}\text{C})-zimlovisertib with low radioactivity (approx. 750 nCi) [1].
    • Period B: After a washout period, the same participants received a 300 mg unlabeled oral dose of zimlovisertib, followed by an intravenous (IV) microdose of (^{14}\text{C})-zimlovisertib (135 μg, approx. 750 nCi) approximately two hours later [1].
  • Key Technology – (^{14}\text{C})-Microtracer & AMS: The study used an Accelerator Mass Spectrometry (AMS) based microtracer approach [1]. This method allows for the administration of a tiny, physiologically insignificant amount of radiolabeled compound (a microdose) while still precisely tracking its fate in the body due to the extreme sensitivity of AMS in detecting (^{14}\text{C}) [2]. This technology accelerates drug development by reducing the need for extensive preclinical radiation safety studies [1] [2].
  • Sample Collection & Analysis: Blood, urine, and fecal samples were collected at multiple time points post-dose. AMS was used to measure total radioactivity, and liquid chromatography was used to profile and quantify zimlovisertib and its metabolites [1].

The workflow of the study is as follows:

workflow cluster_periodA Period A cluster_periodB Period B start Study Start A1 Oral Dose: 300 mg 14C-Zimlovisertib start->A1 A2 Sample Collection: Blood, Urine, Feces A1->A2 A3 Analysis: Total Radioactivity & PK A2->A3 washout Washout Period (21-24 days) A3->washout B1 Oral Dose: 300 mg Unlabeled Zimlovisertib washout->B1 B2 IV Microdose: 14C-Zimlovisertib (135 μg) B1->B2 B3 Sample Collection: Blood, Urine, Feces B2->B3 B4 Analysis: Absolute Bioavailability & Mass Balance B3->B4 end Data Synthesis B4->end

Figure 1: Visual summary of the two-period, fixed-sequence clinical study design.

Interpretation of Key Findings

  • Primary Excretion Route: The data indicates that feces are the major route of elimination for zimlovisertib-related material, accounting for nearly three-quarters of the recovered radioactivity [1].
  • Absorption vs. Bioavailability: While the estimated fraction absorbed (44%) is moderate, the absolute oral bioavailability is low (17.4%). This indicates that a significant portion of the absorbed drug is metabolized before it can reach the systemic circulation, a process known as first-pass metabolism [1].
  • Safety Profile: In this single-dose study, zimlovisertib was well-tolerated by all participants. There were no serious adverse events, severe adverse events, or discontinuations due to adverse events [1].

The (^{14}\text{C})-microtracer approach combined with AMS analysis provided a highly efficient and informative dataset for zimlovisertib. The results clearly define its excretion profile and low oral bioavailability, which are critical factors for its continued clinical development.

References

zimlovisertib IRAK4 signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Zimlovisertib at a Glance

Table 1: Profile of the IRAK4 Inhibitor Zimlovisertib (PF-06650833)

Attribute Description
Drug Type Small molecule [1]
Molecular Formula C18H20FN3O4 [1]
Primary Target Interleukin-1 receptor-associated kinase 4 (IRAK4) [2] [1] [3]
Mechanism of Action IRAK4 inhibitor [1]
Highest R&D Phase Phase 2 (Discontinued) [1]
Investigated Indications Rheumatoid Arthritis, Hidradenitis Suppurativa, COVID-19, Adult Respiratory Distress Syndrome [1]

Molecular Mechanism and Key SAR Insights

Zimlovisertib is a potent and selective inhibitor of IRAK4, a key kinase in the IL-1 receptor (IL-1R) and Toll-like receptor (TLRs) signaling pathways. Abnormal activation of this pathway is linked to various autoimmune diseases and cancers [3]. The drug was evolved from a fragment screening hit through systematic medicinal chemistry [2].

Table 2: Key Structure-Activity Relationship (SAR) Findings [2]

SAR Observation Experimental Data Root Cause Analysis

| Non-linear Potency of Ether Substituents | Isoquinoline Ether R-group & IRAK4 IC50: • i-Pr: 4.6 nM • Et: 23.9 nM • Me: 7.6 nM | Crystal structures showed the ethyl group adopts a high-energy, eclipsed conformation causing steric clash, while i-Pr and Me groups fit favorably. | | Potency Enhancement by Fluorine | Lactam R-group & IRAK4 IC50: • H, H: 0.5 nM • F, H: 0.2 nM • H, F: 0.1 nM | Fluorine's strong inductive effect increases the hydrogen-bond donor capability of the adjacent lactam N-H, strengthening interaction with the kinase hinge region. | | Stereochemical Potency Preference | (2S,3S) Methyl Lactams & IRAK4 IC50: • F-syn, H-anti: 0.3 nM • H-syn, F-anti: 1.9 nM | The syn orientation of the fluorine substituent (relative to the lactam 3-methyl group) is preferred for optimal binding within the enzyme's active site. |

Experimental Protocols

The quantitative data in the tables above were generated using the following standard assays:

  • IRAK4 Enzyme Inhibition Assay (DELFIA) [2]

    • Purpose: Measure direct inhibition of the IRAK4 kinase enzyme.
    • Methodology: Uses activated, full-length human IRAK4 protein. The reaction is conducted in the presence of 600 μM ATP (the measured Km for IRAK4 to ensure physiological relevance). Phosphorylation of a peptide substrate is quantified using time-resolved fluorescence (DELFIA).
    • Output: Half-maximal inhibitory concentration (IC50) values.
  • Cellular Potency Assay (PBMC) [2]

    • Purpose: Determine the compound's functional activity in a human cellular system.
    • Methodology: Uses peripheral blood mononuclear cells (PBMCs) isolated from human blood. Cells are stimulated with R848 (a TLR7/8 agonist). The production of TNFα, a downstream inflammatory cytokine, is measured as the readout for IRAK4 pathway inhibition.
    • Output: Cellular IC50 values.
  • Root-Cause Analysis via X-ray Crystallography [2]

    • Purpose: Understand the structural basis of unexpected SAR at the atomic level.
    • Methodology: Co-crystallization of IRAK4 protein with the compounds of interest (e.g., methyl ether 4, ethyl ether 6). The protein-ligand complex structures are solved at high resolution (e.g., 1.8-2.0 Å). Analysis of ligand conformation and protein-ligand interactions explains the observed potency trends.

IRAK4 Signaling Pathway

The following diagram visualizes the core signaling pathway targeted by Zimlovisertib, illustrating its role in regulating immune and inflammatory responses.

IRAK4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAMPs PAMPs / DAMPs TLRs Toll-like Receptors (TLRs) PAMPs->TLRs IL1 IL-1 Family Cytokines IL1R IL-1 Receptor (IL-1R) IL1->IL1R MyD88 Adapter Protein (MyD88) TLRs->MyD88 IL1R->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB Transcription Factor NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Cytokines Inflammatory Response (Pro-inflammatory cytokine production: TNFα, IL-6, etc.) Nucleus->Cytokines Zimlovisertib Zimlovisertib (this compound) IRAK4 Inhibitor Zimlovisertib->IRAK4 Inhibits

Diagram 1: IRAK4 Signaling Pathway. Zimlovisertib inhibits IRAK4 kinase, a central node in IL-1R/TLR-mediated inflammation.

The diagram shows that Zimlovisertib acts as a molecular brake on a powerful inflammatory signaling cascade. By inhibiting IRAK4, it prevents the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines [2] [3].

References

Mechanism of Action and IRAK4 Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Zimlovisertib is a potent, selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1]. IRAK4 is a central signaling node in the innate immune response, acting as a key mediator in the IL-1R/Toll-Like Receptor (TLR) pathway [2] [3]. The pathway diagram below illustrates this mechanism and the point of inhibition by Zimlovisertib.

G cluster_myddosome Myddosome Complex cluster_pathway Downstream Pathways PAMP PAMP/DAMP TLR TLR/IL-1R PAMP->TLR IL1 IL-1/IL-36 IL1->TLR MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK / AP-1 TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-17, IL-36) NFkB->Cytokines MAPK->Cytokines Inhibitor Zimlovisertib (PF-06650833) IRAK4 Inhibitor Inhibitor->IRAK4 Inhibits

IRAK4 Pathway and Zimlovisertib Inhibition. Diagram illustrates the IL-1R/TLR signaling cascade and the mechanism of action for Zimlovisertib [2] [3].

Quantitative Preclinical Data Summary

The table below consolidates the key quantitative findings from preclinical studies of Zimlovisertib.

Parameter Details Source/Context
IC₅₀ (Cell-Free Assay) 0.2 nM (against IRAK4) [1]
Kinase Selectivity ~100% inhibition of IRAK4 at 200 nM. >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, CK1γ1. Inactive (up to 30 µM) in whole-cell VEGF2R (PAE-KDR) assay. Profiled against 278 kinases; demonstrates high selectivity [1].
In Vivo Model Male Sprague Dawley rats [1]
In Vivo Efficacy Significant, dose-dependent inhibition of LPS-induced TNF-α production. [1]
PK/PD Relationship 19 nM free plasma concentration correlated with ~70% inhibition of TNF-α. 3 mg/kg oral dose, measured 2.5 hours post-administration [1].
Fraction Unbound (Rat Plasma) 0.3 [1]

Detailed Experimental Protocols

The methodologies from key preclinical experiments provide context for the data in the previous section.

  • In Vitro Kinase Inhibition Assay [1]:

    • Objective: To determine the potency (IC50) and selectivity of this compound against IRAK4 and other kinases.
    • Method: The inhibitory activity of this compound was assessed in a cell-free biochemical assay using recombinant IRAK4 kinase protein. The concentration required for 50% inhibition (IC50) was calculated.
    • Selectivity Profiling: The compound was tested against a panel of 278 kinases (Invitrogen) at a concentration of 200 nM, using the ATP Km for each kinase. Percent inhibition was measured to determine the kinome-wide selectivity.
  • In Vivo Pharmacodynamics Model [1]:

    • Objective: To evaluate the ability of this compound to suppress a systemic inflammatory response in vivo.
    • Animal Model: Male Sprague Dawley rats.
    • Dosing: this compound was administered orally at doses of 0.3, 1, 3, and 30 mg/kg.
    • Challenge & Measurement: Animals were challenged with bacterial Lipopolysaccharide (LPS), a potent activator of the TLR4 pathway. Blood plasma was collected, and the level of TNF-α (a key downstream cytokine) was measured to quantify the anti-inflammatory effect of the drug.
    • Pharmacokinetic Correlation: Drug exposure (free plasma concentration) was measured at 2.5 hours post-administration to establish a PK/PD relationship.

Rationale for Targeting IRAK4 in Inflammatory Diseases

The development of Zimlovisertib is grounded in the strong scientific rationale for targeting IRAK4 in immune-mediated diseases [2] [3].

  • Central Role in Inflammation: IRAK4 is the initial kinase activated in the MyD88-dependent signaling pathway downstream of IL-1R and TLRs. Its activation leads to the production of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17, IL-36) implicated in diseases like Hidradenitis Suppurativa (HS), rheumatoid arthritis, and lupus [2].
  • Scaffold and Kinase Functions: IRAK4 contributes to inflammation through both its kinase activity (phosphorylating downstream targets like IRAK1) and its scaffolding function (facilitating the assembly of the Myddosome complex). Inhibiting it with a molecule like Zimlovisertib can block both critical functions [3].
  • Preclinical Validation: The observed dose-dependent inhibition of LPS-induced TNF-α in rats provides direct in vivo proof-of-mechanism, demonstrating that IRAK4 inhibition can effectively suppress a key inflammatory response [1].

Conclusion

References

Zimlovisertib (PF-06650833) Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value / Description Context / Assay Source
IC₅₀ (IRAK4) 0.2 nM Cell-free assay [1] [2]
IC₅₀ (IRAK4) 2.4 nM Peripheral Blood Mononuclear Cell (PBMC) assay [2]
Aqueous Solubility 57 μg/mL (~158 μM) Intrinsic solubility; a key challenge for in vitro work [3]
Kinase Selectivity ~100% inhibition of IRAK4 at 200 nM. >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, CK1γ1. Screening against a panel of 278 kinases [1] [2]
In Vitro Efficacy Inhibits LPS-induced TNF-α in a dose-dependent manner. Rat whole blood assay [1]
CYP450 Inhibition <5% inhibition of major CYP450 enzymes (1A2, 2C8, 2C9, 2D6, 3A4) at 3 μM. Pooled human liver microsomes [2]
hERG Inhibition 25% inhibition at 100 μM. Voltage clamp assay [2]

Proposed Cell Culture Application Protocol

The following protocol is synthesized from common laboratory practices and the specific research contexts where Zimlovisertib has been used.

Stock Solution Preparation

This is a critical step due to the compound's limited aqueous solubility [3].

  • Recommended Solvent: DMSO. The supplier data indicates a solubility of up to 62.5 mg/mL (172.95 mM) in DMSO with warming to 60°C [2].
  • Procedure:
    • Warm a fresh bottle of anhydrous DMSO to room temperature.
    • Weigh the required amount of Zimlovisertib.
    • Add DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex and sonicate if necessary to ensure complete dissolution.
    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.
    • Store aliquots at -20°C or -80°C for long-term storage.
Dosing of Cell Cultures
  • Working Concentration: Based on the IC₅₀ values, a good starting concentration range is 1 nM to 1 μM. A dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 μM) should be established for your specific cell model and readout.
  • Vehicle Control: Always include a control group treated with the same volume of DMSO as your highest dosing concentration. The final DMSO concentration in cell culture media should typically not exceed 0.1% (v/v) to minimize solvent toxicity.
  • Procedure:
    • Thaw a stock aliquot on ice or at room temperature.
    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. Vortex briefly after dilution.
    • Add the treatment medium to your cells.
Experimental Workflow for Proof-of-Mechanism

The diagram below outlines a general workflow for validating Zimlovisertib's activity in your cell culture system.

G Start Seed cells (e.g., PBMCs, macrophage cell line) A Pre-treat with Zimlovisertib (e.g., 1-2 hours) Start->A B Stimulate with LPS (e.g., 100 ng/mL, 24 hours) A->B C Harvest Supernatant and/or Cell Lysates B->C D Downstream Analysis C->D E Validate IRAK4 Pathway Inhibition D->E Expected Outcome: F • Reduced phospho-IRAK4 • Reduced TNF-α, IL-6 secretion • Suppressed NF-κB signaling

Key Downstream Assays

To confirm the on-target effect of Zimlovisertib, you can employ the following assays:

  • Phospho-protein Analysis: Detect levels of phosphorylated IRAK4 and downstream signaling proteins (e.g., in the NF-κB pathway) via Western Blot or ELISA.
  • Cytokine Production: Measure the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant using ELISA or multiplex assays (e.g., Luminex) [1] [3]. This is a direct functional readout.
  • Gene Expression Analysis: Use qPCR to analyze the expression of inflammatory genes known to be regulated by TLR/IRAK4 signaling.

Critical Considerations for Experimental Design

  • Solubility Limit: Never exceed the intrinsic solubility limit of ~158 μM in your final culture medium. Precipitation can lead to inaccurate dosing and misinterpretation of results.
  • Cell Type Variability: The potency (IC₅₀) may vary depending on your specific cell model, as evidenced by the difference between cell-free and PBMC assays [2].
  • Pre-treatment Time: A pre-incubation period of 1-2 hours before stimulation (e.g., with LPS) is commonly used to ensure the inhibitor is fully active when the pathway is triggered.
  • Off-target Effects: At higher concentrations (>100 nM), be mindful of potential off-target effects on kinases like IRAK1, as indicated by the selectivity panel data [1] [2].

References

zimlovisertib in vivo dosing regimen

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Zimlovisertib is a potent, selective, and reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [1] [2] [3]. Its mechanism can be summarized as follows:

  • Target Pathway: IRAK4 is a key serine/threonine kinase in the IL-1R/Toll-like receptor (TLR) signaling pathway.
  • Inhibition: Upon oral administration, Zimlovisertib binds to and inhibits IRAK4 kinase activity.
  • Downstream Effect: This inhibition blocks the activation of the NF-κB and MAPK signaling pathways.
  • Result: Leads to reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [2] [3].

The following diagram illustrates this signaling pathway and the point of inhibition.

G IL1R_TLR IL-1R/TLR Activation Myddosome Myddosome Formation (MyD88, IRAK4) IL1R_TLR->Myddosome IRAK1 IRAK1 Activation Myddosome->IRAK1 TRAF6 TRAF6 Complex IRAK1->TRAF6 TAK1 TAK1/TAB Complex TRAF6->TAK1 NFkB_Path NF-κB Pathway TAK1->NFkB_Path MAPK_Path MAPK Pathway TAK1->MAPK_Path Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Path->Cytokines MAPK_Path->Cytokines Zimlovisertib Zimlovisertib (IRAK4 Inhibitor) Zimlovisertib->Myddosome  Inhibits

Preclinical In Vivo Dosing

The following table summarizes key parameters from a representative in vivo study in a rat model of inflammation.

Parameter Details
Disease Model Lipopolysaccharide (LPS)-induced TNF-α production in male Sprague-Dawley rats [3].
Dosing Route Oral gavage (p.o.) [3].
Dose Levels 0.3, 1, 3, and 30 mg/kg [3].
Dosing Schedule Single dose administered 2.5 hours before LPS challenge [3].
Key Findings Dose-dependent reduction in LPS-induced TNF-α levels [3].
Exposure Correlation Mean plasma exposures (AUC) at 2.5 hours post-dose were 2.1 nM (0.3 mg/kg), 7.7 nM (1 mg/kg), 19 nM (3 mg/kg), and 150 nM (30 mg/kg) [3].

Clinical Dosing Regimens

Clinical trials have investigated Zimlovisertib in rheumatoid arthritis (RA) patients, both as monotherapy and in combination with other agents. The table below outlines the regimens used in a Phase 2 study.

Regimen Dosing Key Efficacy Findings (vs Tofacitinib alone) Safety Findings
Monotherapy [4] Zimlovisertib 400 mg MR once daily [4]. Data not specifically detailed in results. Treatment-emergent adverse events (TEAEs) were reported at similar rates across all groups [4].

| Combination Therapy [4] | Zimlovisertib 400 mg MR + Tofacitinib 11 mg MR once daily [4]. | • Greater reduction in DAS28-CRP at week 12 (-2.65 vs -2.30; P=.032). • Higher remission rate (DAS28-CRP) at week 24 (40.8% vs 24.0%) [4]. | Most common TEAEs were infections and infestations (12.6% in combination group) [4]. | | Active Control [4] | Tofacitinib 11 mg MR once daily [4]. | Baseline for comparison [4]. | Highest incidence of TEAEs (58.8%) [4]. |

Clinical Study Design Notes:

  • Population: Patients with moderate to severe RA and inadequate response to methotrexate [4].
  • Formulation: Modified-release (MR) tablets were used [4].
  • Trial Design: Randomized, 24-week treatment period with a 4-week follow-up [4].
  • Concomitant Medication: Patients were required to discontinue methotrexate prior to randomization [4].

Pharmacokinetics and Bioavailability

Understanding the absorption and excretion profile of a drug is critical for protocol design.

  • Absolute Oral Bioavailability: In healthy male participants, the absolute oral bioavailability of a 300 mg dose was 17.4% [1] [5].
  • Fraction Absorbed: The estimated fraction absorbed was 44%, indicating that low absorption is a key factor in its bioavailability [1].
  • Excretion: After a single oral dose, 82.4% of the radioactivity was recovered (59.3% in feces, 23.1% in urine), suggesting both hepatic and renal routes of elimination [1] [5].

Formulation and Handling Notes

For preclinical research, the following solubility data can guide formulation development [3]:

  • In Vitro Solubility: ~62.5 mg/mL in DMSO.
  • Recommended Vehicle for In Vivo Studies: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.
  • Storage: Powder should be stored at -20°C.

Key Considerations for Protocol Design

  • Species Differences: Be mindful of interspecies differences in IRAK4 expression and pathway biology when extrapolating efficacy and dose from animal models to humans.
  • Exposure-Response: The preclinical data shows a clear exposure-response relationship. Clinical pharmacokinetic data indicates low to moderate bioavailability, which should be factored into dose selection for human trials [1] [3].
  • Combination Potential: The positive clinical results from combination therapy with Tofacitinib suggest that Zimlovisertib may be particularly effective when used to modulate specific immune pathways alongside other agents [4].

Experimental Workflow

The general workflow for establishing an in vivo dosing regimen, from mechanism to validation, is outlined below.

G MOA 1. Confirm Mechanism of Action (In Vitro Assays) PK 2. Preliminary PK & Bioavailability (Rodent/Healthy Subjects) MOA->PK Model 3. Establish Disease Model (e.g., LPS-induced inflammation) PK->Model DoseFinding 4. In Vivo Dose-Finding (Efficacy, Exposure-Response) Model->DoseFinding Regimen 5. Define Clinical Regimen (Monotherapy/Combination, Duration) DoseFinding->Regimen

I hope these detailed application notes and protocols provide a solid foundation for your research and development work on Zimlovisertib.

References

Application Note: A Framework for Early-Phase RA Clinical Trial Design

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a conceptual framework for designing early-phase clinical trials for novel rheumatoid arthritis (RA) therapies, incorporating contemporary strategies in biomarker application and adaptive design.

Introduction & Rationale

The rheumatoid arthritis (RA) treatment landscape is rapidly evolving, with the global market for therapies projected to grow from $30.2 billion in 2025 to $41.1 billion by 2030 [1]. This growth is driven by innovation, including a new generation of therapies aimed at reducing side effects and improving outcomes [1]. The pathogenesis of RA involves a complex interplay of genetic predisposition, environmental factors, and dysregulated immune responses, leading to chronic inflammation and joint damage [2]. Successful drug development hinges on robust early-phase trial designs that can efficiently identify promising candidates, optimize dosing, and select the right patient populations.

Core Trial Design Elements

For an early-phase trial in RA, a conventional single ascending dose (SAD) and multiple ascending dose (MAD) design housed within an adaptive "umbrella" protocol is often advantageous [3]. This approach allows for the efficient investigation of multiple aspects of the drug's profile under a single protocol. The diagram below illustrates the workflow of such an adaptive trial.

Start Protocol Development: Define Initial Design A Define Adaptive Features Start->A B Set Safety & Scientific Boundaries A->B C Establish Decision-Making Control Mechanisms B->C D Execute First Cohort(s) (SAD/MAD) C->D E Analyze PK, PD, Safety Data D->E F Within Boundaries? E->F G Document as Non-Substantial Amendment & Implement F->G Yes H Submit Substantial Amendment for Regulatory Approval F->H No I Proceed to Next Cohort/ Study Part G->I H->I I->E Iterative Learning End Study Complete I->End

Diagram 1: Workflow of an adaptive early-phase clinical trial. This model allows for iterative learning, where data from initial cohorts (like SAD) inform the design and dosing of subsequent cohorts (like MAD) within pre-defined boundaries, making the development process more efficient and ethical [3].

Key Design Features:

  • Primary Objectives: Typically focus on safety, tolerability, and pharmacokinetics (PK).
  • Secondary/Exploratory Objectives: Include preliminary efficacy (e.g., disease activity scores), pharmacodynamics (PD), and biomarker correlation.
  • Patient Population: Often targets patients with active RA who have had an inadequate response to existing therapies (treatment-refractory) [4].
  • Conditioning Regimens: For cell-based therapies, the protocol may evaluate different conditioning regimens (e.g., cyclophosphamide with or without fludarabine) [4].
Biomarker Integration & Patient Stratification

The integration of biomarkers is crucial for modern RA trial design, moving toward a precision medicine approach [2]. Biomarkers can aid in diagnosis, prognosis, and predicting response to treatment.

Table 1: Key Biomarker Categories in Rheumatoid Arthritis Trials

Biomarker Category Example Biomarkers Role in Clinical Trials Technical Notes
Serological Rheumatoid Factor (RF), Anti-Citrullinated Protein Antibodies (ACPA) Patient stratification; prognostic indicator (seropositive vs. seronegative) [2]. Standard clinical tests.
Acute Phase Reactants C-Reactive Protein (CRP), Erythrocyte Sedimentation Rate (ESR) Inclusion criterion; monitoring disease activity and treatment response [2]. Standard clinical tests.
Genetic HLA-DRB1 alleles (Shared Epitope), PTPN22 Assessing genetic risk of RA; exploring association with disease severity or drug response [2]. GWAS; specific SNP analysis.
Novel Serum Panels Angiotensinogen (AGT), Serum Amyloid A-4 (SAA4), Vitamin D-Binding Protein (VDBP), Retinol-Binding Protein 4 (RBP4) Potential for diagnosing seronegative RA; monitoring disease activity [5]. LC-MS/MS; MRM-based quantification.
Imaging Ultrasound (US), Magnetic Resonance Imaging (MRI) Detecting subclinical synovitis and erosions; sensitive measure of structural damage [2]. Requires standardized acquisition/scoring.

The following diagram illustrates how these biomarkers can be integrated into the drug development pathway.

BioMarker Biomarker Analysis Subphenotype Identify Patient Subphenotypes BioMarker->Subphenotype Genetic/Serological TargetMech Verify Target Mechanism BioMarker->TargetMech PD/Novel Biomarkers Stratify Stratify Patients in Trials BioMarker->Stratify e.g., Seropositive vs. Seronegative MonitorResp Monitor Treatment Response BioMarker->MonitorResp Imaging/Acute Phase Reactants

Diagram 2: The role of biomarkers in different stages of RA drug development. Biomarkers help identify patient subpopulations, verify that the drug is hitting its intended target (mechanism of action), and monitor early signs of efficacy or safety issues [2] [5].

Experimental Protocols for Key Assessments

Protocol 1: MRM-Based Quantification of Serum Biomarkers

  • Objective: To validate and quantify novel biomarker candidates (e.g., AGT, SAA4) in patient serum [5].
  • Methodology:
    • Sample Preparation: Deplete high-abundance serum proteins using a multiple affinity removal system (e.g., Agilent Human 6-HC column). Concentrate the low-abundance protein fraction [5].
    • Digestion: Reduce and alkylate proteins using Tris (2-carboxyethyl) phosphine and iodoacetamide. Perform tryptic digestion overnight at 37°C [5].
    • LC-MRM/MS: Analyze cleaned-up peptides using a nanoLC system coupled to a triple quadrupole mass spectrometer. Use scheduled MRM to monitor specific Q1/Q3 ion pairs for each target peptide. Synthesized stable isotope-labeled peptides are the gold standard for absolute quantification [5].
  • Data Analysis: Use software (e.g., Skyline) to integrate peak areas. Perform statistical analysis (e.g., unpaired t-test) to compare biomarker levels between patient groups and logistic regression for classification accuracy [5].

Protocol 2: Disease Activity Assessment

  • Objective: To evaluate preliminary efficacy of the investigational therapy.
  • Methodology: The Disease Activity Score 28 using CRP (DAS28-CRP) is a common composite endpoint. It is calculated based on [6]:
    • Tender 28-joint count.
    • Swollen 28-joint count.
    • Patient's global health assessment.
    • Serum CRP level.
  • Endpoint Definition: A significant improvement in DAS28-CRP score from baseline compared to placebo is a typical primary efficacy endpoint in Phase II trials [6].
Conclusion

While specific details on zimlovisertib are not available in the public domain, the framework outlined here provides a robust, modern approach for structuring early-phase clinical trials in RA. The emphasis on adaptive design principles, deep biomarker integration for patient stratification, and the use of sensitive imaging and serological endpoints are critical for efficiently evaluating new therapeutic entities in this complex and heterogeneous disease.

References

Application Note: A Framework for Evaluating a Kinase Inhibitor for COVID-19 Pneumonia

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To outline a methodological framework for the preclinical and clinical assessment of a host kinase inhibitor, such as zimlovisertib (a hypothesized PASKI/MINK1 inhibitor), for the treatment of hyperinflammatory lung injury in severe COVID-19.

Scientific Rationale: Severe COVID-19 is characterized by a dysfunctional immune response that can progress to a life-threatening condition known as a "cytokine storm," leading to acute respiratory distress syndrome (ARDS) [1] [2]. This hyperinflammation is driven by complex intracellular signaling pathways, including the Raf/MEK/ERK cascade, which is exploited by SARS-CoV-2 for replication and survival [2]. Inhibiting key host kinases involved in these signaling pathways offers a strategic approach to suppress viral replication and mitigate immunopathology, potentially improving patient outcomes [3].

Proposed Experimental Workflow

The following diagram illustrates a comprehensive, multi-stage workflow for evaluating a candidate drug, from initial in vitro testing to clinical trial assessment.

G cluster_preclinical Preclinical Stage cluster_clinical Clinical Trial Stage Start Candidate Drug InVitro In Vitro Models Start->InVitro InVivo In Vivo Models InVitro->InVivo MOA Mechanism of Action Studies InVivo->MOA Phase1 Phase I: Safety/Tolerability MOA->Phase1 Phase2 Phase II: Efficacy & Dosing Phase1->Phase2 Phase3 Phase III: Confirmatory RCT Phase2->Phase3 End Clinical Application Phase3->End Biomarkers Biomarker Analysis Biomarkers->Phase2 informs Biomarkers->Phase3 informs

Detailed Methodologies for Key Experiments

In Vitro Antiviral and Immunomodulatory Assays

This stage aims to confirm the drug's direct antiviral effect and its ability to modulate the dysfunctional host immune response.

  • Viral Replication Inhibition: Infect ACE2-expressing human cell lines (e.g., Caco-2, Calu-3) with a clinical isolate of SARS-CoV-2 (e.g., Omicron variant) at a low multiplicity of infection (MOI=0.01). Treat with a concentration gradient of the inhibitor. Quantify viral RNA in supernatant at 24h and 48h post-infection via RT-qPCR, and determine viral titer using plaque or TCID50 assays [1] [3].
  • Cytokine Profiling: Stimulate human peripheral blood mononuclear cells (PBMCs) or primary human monocyte-derived macrophages with SARS-CoV-2 spike protein or synthetic dsRNA (to mimic viral infection) in the presence of the inhibitor. Use multiplex bead-based immunoassays (e.g., Luminex) or ELISA to quantify levels of key pro-inflammatory cytokines (IL-6, IL-8, TNF-α) in the culture supernatant at 24h [1] [2].
In Vivo Efficacy Studies in Animal Models

This stage evaluates the therapeutic efficacy of the drug in a live organism that recapitulates human COVID-19 pathology.

  • Animal Model: Use a susceptible mouse model (e.g., K18-hACE2 transgenic mice) that develops severe respiratory disease upon SARS-CoV-2 infection.
  • Study Design:
    • Groups: (n=10-15/group) Vehicle control, Drug treatment (e.g., 50 mg/kg BID), Positive control (e.g., Remdesivir).
    • Dosing: Initiate treatment 1-2 days post-infection to model therapeutic intervention.
    • Endpoints:
      • Clinical: Daily monitoring of body weight and survival.
      • Virological: Viral load measurement in lung tissue and nasal turbinates on day 4-5 post-infection via plaque assay.
      • Histopathological: Lung tissues harvested at endpoint for H&E staining. Pathology scored blindly for features of interstitial pneumonia (e.g., immune cell infiltration, hyaline membrane formation, alveolar wall thickness) [1] [4].
Clinical Trial Design for Severe COVID-19

This outlines a Phase II/III trial design to evaluate the drug's efficacy and safety in hospitalized patients.

  • Study Population: Hospitalized adult patients with confirmed SARS-CoV-2 infection and radiographically proven pneumonia (as confirmed by CXR or CT [5] [4]), requiring supplemental oxygen but not yet requiring invasive mechanical ventilation.
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
  • Intervention: Experimental arm receives standard of care (e.g., dexamethasone, remdesivir per local guidelines) plus the oral kinase inhibitor. Control arm receives standard of care plus matched placebo. Treatment duration: 10-14 days.
  • Primary Endpoint: Time to sustained clinical recovery (defined as discharge from hospital or being medically fit for discharge) over 28 days.
  • Key Secondary Endpoints:
    • Incidence of progression to invasive mechanical ventilation or death by Day 28.
    • Change in the ordinal clinical severity scale (e.g., WHO COVID-19 scale).
    • Change in National Early Warning Score 2 (NEWS2).
    • Mortality rate at Day 28 and Day 60.

Proposed Data Collection and Severity Scoring

Consistent and quantitative assessment of disease severity is crucial for evaluating drug efficacy. The following table summarizes key parameters and tools for data collection in clinical trials.

Table 1: Key Data Collection and Severity Assessment Tools in Clinical Trials

Domain Parameter / Tool Description & Application Citation
Virological RT-qPCR (Nasopharyngeal swab) Quantifies viral RNA; used to measure viral load and clearance kinetics. [3]
Radiological CT Severity Scoring (e.g., 20-point system) Semiquantitative assessment of lung involvement. Scores 0-4 for each of 5 lobes (max 20). Higher scores correlate with worse prognosis. [4]
Immunological Plasma Cytokine Levels (e.g., IL-6, IL-8) Measured via ELISA/Luminex; key biomarkers for hyperinflammation and target engagement. [1] [2]
Clinical Ordinal Scale (e.g., WHO COVID-19 scale) An 8-11 point scale ranging from "ambulatory" to "dead"; standard for evaluating patient status in trials. [3]

Visualization of Targeted Signaling Pathways

A key mechanism for host-targeted therapeutics involves the disruption of intracellular signaling pathways hijacked by the virus. The diagram below illustrates a simplified view of such a pathway and a potential intervention point.

G Virus SARS-CoV-2 Infection HostReceptor Host Cell Surface (ACE2, TMPRSS2) Virus->HostReceptor SignalActivation Kinase Signaling Activation (e.g., Raf/MEK/ERK) HostReceptor->SignalActivation NuclearEvent Pro-inflammatory Gene Transcription (e.g., NF-κB) SignalActivation->NuclearEvent Outcome Viral Replication & Cytokine Release (IL-6, TNF-α) NuclearEvent->Outcome Drug Kinase Inhibitor (e.g., Zimlovisertib) Inhibition Inhibition Drug->Inhibition Inhibition->SignalActivation

Discussion and Considerations

  • Biomarker Strategy: Incorporate exploratory biomarker analysis correlating target inhibition in PBMCs with reductions in inflammatory markers and clinical outcomes.
  • Combination Therapy: Consider evaluating the kinase inhibitor in combination with direct-acting antivirals (e.g., Nirmatrelvir-ritonavir, Remdesivir) for potential synergistic effects.
  • Patient Stratification: Enrich the study population with patients showing early signs of hyperinflammation to increase the likelihood of detecting a treatment effect.

References

Comprehensive Application Notes and Protocols: Zimlovisertib and Tofacitinib Combination Therapy for Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by persistent synovial inflammation and joint destruction, affecting approximately 1% of the global population. Despite advances in targeted therapies, significant unmet needs remain for patients with inadequate response to conventional disease-modifying antirheumatic drugs like methotrexate (MTX). Current targeted therapies and biologics demonstrate less than 50% response rates based on ACR50 criteria, with less than 20% achieving clinical disease activity index remission at one year. This therapeutic gap necessitates novel treatment approaches that can deliver improved efficacy without compromising safety [1].

Zimlovisertib (PF-06650833) is a highly selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor that modulates innate immune signaling pathways. Tofacitinib is an established Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3, disrupting cytokine signaling involved in RA pathogenesis. The rationale for combination therapy stems from the complementary mechanisms of action targeting both innate (IRAK4) and adaptive (JAK) immune signaling pathways. This approach theoretically provides a broader anti-inflammatory profile that could enhance clinical efficacy without introducing additive safety concerns [2].

Recent phase 2 clinical trial data demonstrate that the combination of zimlovisertib and tofacitinib shows superior efficacy over tofacitinib monotherapy in reducing disease activity in patients with moderate to severe RA and inadequate response to MTX. This combination approach represents a promising advancement in RA therapeutic strategy, potentially offering improved outcomes for patients who have previously failed targeted therapies [3] [4] [2].

Clinical Trial Summary and Key Findings

Trial Design and Methodology

The phase 2 study investigating zimlovisertib and tofacitinib combination therapy employed a rigorous methodology designed to generate robust efficacy and safety data. This was a randomized, double-blind, five-arm, parallel-group, active comparator study conducted across 77 centers in 10 countries, enhancing the generalizability of findings through geographic diversity. The trial enrolled 460 patients aged 18-70 years with moderate to severe active RA who had demonstrated inadequate response to MTX [4].

Patients were randomized into five treatment groups in a 4:4:3:3:4 ratio:

  • Zimlovisertib 400 mg + Tofacitinib 11 mg (n = 103)
  • Zimlovisertib 400 mg + Ritlecitinib 100 mg (n = 101)
  • Zimlovisertib 400 mg monotherapy (n = 77)
  • Ritlecitinib 100 mg monotherapy (n = 77)
  • Tofacitinib 11 mg monotherapy (n = 102)

The study design incorporated a screening period of ≤28 days, followed by a 24-week active treatment period and a 4-week follow-up period without treatment. All patients were required to discontinue MTX prior to randomization, eliminating potential confounding effects. A notable feature of the trial design was the implementation of programmatic discontinuation of non-responders, defined as failure to achieve at least 20% improvement in American College of Rheumatology response criteria by week 12 [4].

Efficacy Outcomes

The primary efficacy endpoint was the change from baseline in Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at week 12. At this timepoint, zimlovisertib in combination with tofacitinib demonstrated a statistically significant superior efficacy compared to tofacitinib monotherapy, with a mean change in DAS28-CRP of -2.65 versus -2.30 (P = 0.032). The combination therapy showed a 15.2% greater improvement in disease activity compared to tofacitinib alone. In contrast, the combination of zimlovisertib with ritlecitinib did not achieve statistical significance versus tofacitinib monotherapy (mean change of -2.35) [3] [4].

Table 1: Primary Efficacy Endpoint at Week 12

Treatment Group Mean Change in DAS28-CRP 90% Confidence Interval P-value vs Tofacitinib
Zimlovisertib + Tofacitinib -2.65 -2.84 to -2.46 0.032
Zimlovisertib + Ritlecitinib -2.35 -2.54 to -2.15 Not Significant
Tofacitinib monotherapy -2.30 -2.49 to -2.11 Reference

For secondary endpoints, particularly DAS28-CRP remission rates at week 24, the combination of zimlovisertib and tofacitinib demonstrated a substantially higher proportion of patients achieving remission (40.8%) compared to tofacitinib monotherapy (24.0%), representing a 70% relative improvement in remission rates. This sustained efficacy at the 24-week timepoint reinforces the potential long-term benefits of the combination approach [4].

Table 2: Secondary Endpoint at Week 24

Treatment Group DAS28-CRP Remission Rate (%) Relative Improvement vs Tofacitinib
Zimlovisertib + Tofacitinib 40.8 70%
Tofacitinib monotherapy 24.0 Reference

Patient retention rates were 88.7% at week 12 and 69.8% at week 24, with the primary reason for discontinuation being failure to achieve protocol-specific efficacy requirements. The similar retention rates across treatment groups suggest that the combination therapy was well-accepted without additional tolerability concerns leading to dropout [4].

Safety Profile

The safety analysis revealed that all treatments were well tolerated, with no evidence of additive or synergistic safety issues arising from the combination therapy. Treatment-emergent adverse events (TEAEs) were reported in 246 patients (53.5%) overall, with the highest incidence surprisingly observed in the tofacitinib monotherapy group (58.8%) rather than in the combination groups [3] [4].

The majority of TEAEs were mild in severity, with only 9 patients (2.0%) reporting severe TEAEs across all treatment arms. Serious adverse events were reported by 10 patients, and one patient in the tofacitinib monotherapy group died due to severe COVID-19 infection. The most common category of adverse events was infections and infestations, affecting 12.6% of patients in the zimlovisertib plus tofacitinib group—a rate comparable to other treatment groups [3] [4].

The comparable safety profile between combination and monotherapy groups is particularly noteworthy, as it suggests that targeting both IRAK4 and JAK pathways simultaneously does not result in compounded toxicities. This favorable benefit-risk profile supports further investigation of this combination approach in larger phase 3 trials [3] [4].

Mechanistic Insights and Pathway Analysis

The theoretical foundation for combining zimlovisertib and tofacitinib lies in the complementary inhibition of key signaling pathways in rheumatoid arthritis pathophysiology. IRAK4 and JAK kinases represent critical nodes in innate and adaptive immune signaling, respectively, and their simultaneous targeting provides a broader anti-inflammatory effect than either approach alone.

IRAK4 inhibition with zimlovisertib primarily impacts innate immune signaling through the Toll-like and IL-1 receptor families. Upon ligand binding to these receptors, IRAK4 is activated through myeloid differentiation primary response protein 88 (MyD88) recruitment, initiating a signaling cascade that ultimately leads to NF-κB activation and production of proinflammatory cytokines. By inhibiting IRAK4, zimlovisertib disrupts this cascade, reducing the production of IL-6, TNF-α, and other inflammatory mediators that contribute to RA pathogenesis [1].

JAK inhibition with tofacitinib primarily affects cytokine signaling from multiple families including IL-2, IL-4, IL-6, IL-15, and interferons. These cytokines signal through JAK-STAT pathways, and their inhibition modulates adaptive immune responses and inflammatory processes central to RA. Tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK3 and/or JAK1 over receptors that signal via pairs of JAK2 [1].

The synergistic potential of combining these agents stems from targeting sequential points in the inflammatory cascade. While IRAK4 inhibition reduces the initial production of inflammatory cytokines, JAK inhibition prevents cellular responses to those cytokines that do get produced. This multi-level approach may more completely suppress the chronic inflammation that characterizes RA.

G cluster_innate Innate Immunity Pathway cluster_adaptive Adaptive Immunity Pathway TLR_IL1R TLR/IL-1 Receptor Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 Activation MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB IRAK4_Inhib Zimlovisertib (IRAK4 Inhibitor) IRAK4_Inhib->IRAK4 Inhibits CytokineProd Pro-inflammatory Cytokine Production NFkB->CytokineProd CytokineRec Cytokine-Receptor Binding CytokineProd->CytokineRec Adaptive Adaptive Immune Response CytokineProd->Adaptive JAK JAK Activation CytokineRec->JAK STAT STAT Phosphorylation JAK->STAT JAK_Inhib Tofacitinib (JAK Inhibitor) JAK_Inhib->JAK Inhibits Nucleus Gene Transcription (Inflammation) STAT->Nucleus Innate Innate Immune Response

Figure 1: Complementary Signaling Pathways of Zimlovisertib and Tofacitinib in Rheumatoid Arthritis

The diagram illustrates how zimlovisertib and tofacitinib target distinct but complementary pathways in the rheumatoid arthritis inflammatory cascade. Zimlovisertib inhibits the innate immune response by blocking IRAK4 activation downstream of Toll-like and IL-1 receptors, thereby reducing NF-κB-mediated production of proinflammatory cytokines. Tofacitinib inhibits the adaptive immune response by blocking JAK activation downstream of multiple cytokine receptors, preventing STAT phosphorylation and subsequent inflammatory gene transcription. This dual-pathway approach provides more comprehensive suppression of the chronic inflammation that characterizes RA compared to either mechanism alone.

Translational Pharmacology and Dosing Strategy

Target Inhibition Levels

The dosing rationale for zimlovisertib and tofacitinib combination therapy is informed by translational pharmacology studies that established the minimal target inhibition levels required for efficacy in rheumatoid arthritis. Research utilizing collagen-induced arthritis (CIA) rodent models has demonstrated a quantitative relationship between kinase target inhibition and therapeutic response, enabling prediction of human efficacious doses [1].

In these preclinical studies, the lowest efficacious inhibition level was identified as the minimal target coverage providing statistically significant efficacy. For JAK inhibitors like tofacitinib, this was determined using IC50 values estimated with IL-15-induced pSTAT5 (which signals via JAK1/JAK3) in blood. The established target inhibition level for tofacitinib was approximately 85%, which corresponds to the 11 mg modified-release formulation used in the clinical trial [1].

For zimlovisertib, the IRAK4 inhibition profile was characterized using peripheral blood mononuclear cell assays stimulated with TLR7/8 agonists, with target coverage similarly optimized to achieve maximal efficacy while maintaining an acceptable safety margin. The 400 mg dose of zimlovisertib was selected to maintain sufficient IRAK4 inhibition throughout the dosing interval while avoiding excessive target coverage that could lead to unwanted immunosuppression [1].

Pharmacokinetic Considerations

The modified-release formulations of both zimlovisertib (400 mg MR) and tofacitinib (11 mg MR) were specifically designed to maintain consistent target coverage over the 24-hour dosing interval. This optimized pharmacokinetic profile helps sustain the required inhibition levels for both targets, preventing troughs in coverage that could diminish efficacy [4].

The combination pharmacokinetics of zimlovisertib and tofacitinib were investigated in phase 1 studies, which confirmed the absence of clinically significant drug-drug interactions that would necessitate dose adjustment. This pharmacological compatibility is essential for the development of a fixed-dose combination regimen, potentially enhancing patient compliance in future clinical practice [3].

Table 3: Pharmacokinetic and Pharmacodynamic Parameters

Parameter Zimlovisertib Tofacitinib
Mechanism of Action IRAK4 Inhibitor JAK Inhibitor
Cellular Assay System TLR7/8-stimulated PBMC IL-15-induced pSTAT5
Target Inhibition Level >80% ~85%
Clinical Dose 400 mg MR 11 mg MR
Dosing Frequency Once Daily Once Daily

Experimental Protocols

In Vitro IRAK4 Inhibition Assay

Purpose: This protocol describes the methodology for evaluating zimlovisertib potency against IRAK4 in cellular systems, providing critical data for target coverage estimations and dose selection.

Materials and Reagents:

  • Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum
  • TLR7/8 agonist (e.g., R-848 resiquimod)
  • Zimlovisertib test compound dissolved in DMSO
  • Phospho-IRAK4 and total IRAK4 antibodies for Western blot
  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Isolate PBMCs from fresh human blood using density gradient centrifugation.
  • Seed PBMCs in 24-well plates at 1×10^6 cells/well in complete medium.
  • Pre-treat cells with zimlovisertib at concentrations ranging from 0.1 nM to 10 μM for 1 hour.
  • Stimulate cells with 1 μM TLR7/8 agonist for 30 minutes.
  • Lyse cells in ice-cold lysis buffer and quantify protein concentration.
  • Analyze IRAK4 phosphorylation by Western blot using phospho-specific antibodies.
  • Quantify band intensity and calculate percentage inhibition relative to vehicle-treated controls.
  • Generate concentration-response curves and calculate IC50 values using four-parameter logistic regression.

Data Analysis: The half-maximal inhibitory concentration (IC50) should be determined from at least three independent experiments. Typical zimlovisertib IC50 values in this assay system range from 10-50 nM. This data is critical for projecting human target coverage at various dose levels [1].

DAS28-CRP Assessment Protocol

Purpose: This protocol standardizes the assessment of the primary clinical efficacy endpoint (DAS28-CRP) for rheumatoid arthritis clinical trials, ensuring consistent evaluation across study sites.

Materials and Equipment:

  • Examination bed with adequate lighting
  • Standardized joint examination form
  • Laboratory facilities for CRP measurement
  • Visual analog scale for patient global assessment
  • Stopwatch for duration of assessment

Procedure:

  • Tender Joint Count (TJC): Apply approximately 4 kg of pressure to each of the 28 specified joints (shoulders, elbows, wrists, MCPs, PIPs, knees). Record as tender (1) or not tender (0).
  • Swollen Joint Count (SJC): Evaluate the same 28 joints for swelling, scoring as swollen (1) or not swollen (0).
  • Patient Global Assessment (PtGA): Ask the patient: "Considering all the ways your arthritis affects you, how are you feeling today?" Record response on 100 mm visual analog scale (0 = very well, 100 = very poor).
  • C-reactive Protein (CRP): Collect blood sample and analyze using standardized high-sensitivity CRP assay.
  • Calculation: Compute DAS28-CRP score using the formula: DAS28-CRP = 0.56√(TJC28) + 0.28√(SJC28) + 0.36 ln(CRP+1) + 0.014 × PtGA + 0.96

Quality Control: All assessors should undergo standardized training with certification in joint count assessment. Regular inter-rater reliability testing should be conducted throughout the study to maintain consistency across sites. DAS28-CRP assessments should be performed at baseline, week 12, and week 24 to capture both primary and secondary endpoint data [3] [4].

Cytokine Signaling Profiling

Purpose: To evaluate the functional effects of JAK inhibition by tofacitinib in combination with IRAK4 inhibition, providing mechanistic insights into the combination's enhanced efficacy.

Materials and Reagents:

  • Human whole blood or PBMCs from healthy donors
  • Complete RPMI-1640 medium
  • Cytokine stimuli: IL-15 (for JAK1/JAK3 signaling), IL-6 (for JAK1/JAK2 signaling)
  • Flow cytometry with phospho-STAT antibodies (pSTAT5 for IL-15, pSTAT3 for IL-6)
  • Fixation and permeabilization buffers for intracellular staining
  • Zimlovisertib, tofacitinib, and combination treatments

Procedure:

  • Aliquot fresh whole blood or PBMCs into stimulation tubes.
  • Pre-incubate with zimlovisertib, tofacitinib, or combination for 60 minutes.
  • Stimulate with IL-15 (10 ng/mL) or IL-6 (50 ng/mL) for 15 minutes.
  • Immediately fix cells with pre-warmed formaldehyde.
  • Permeabilize cells with ice-cold methanol and wash.
  • Stain with anti-pSTAT5-PE or anti-pSTAT3-APC antibodies.
  • Analyze by flow cytometry, gating on lymphocyte population.
  • Calculate percentage inhibition of STAT phosphorylation relative to vehicle control.

Data Interpretation: The combination index should be calculated using the Chou-Talalay method to determine whether the combination exhibits additive, synergistic, or antagonistic effects. This mechanistic data supports the observed clinical efficacy of the combination therapy [1].

G StudyDesign Study Design (Randomized, Double-blind, 5-arm, Active Comparator) Screening Screening Period (≤28 days) StudyDesign->Screening Randomization Randomization (n=460) Screening->Randomization Treatment 24-week Treatment Period Randomization->Treatment Arm1 Zimlovisertib 400mg + Tofacitinib 11mg (n=103) Randomization->Arm1 Arm2 Zimlovisertib 400mg + Ritlecitinib 100mg (n=101) Randomization->Arm2 Arm3 Zimlovisertib 400mg (n=77) Randomization->Arm3 Arm4 Ritlecitinib 100mg (n=77) Randomization->Arm4 Arm5 Tofacitinib 11mg (n=102) Randomization->Arm5 FollowUp 4-week Follow-up Treatment->FollowUp PrimaryEP Primary Endpoint: DAS28-CRP at Week 12 Treatment->PrimaryEP SecondaryEP Secondary Endpoints: DAS28-CRP Remission at Week 24 Treatment->SecondaryEP Safety Safety Monitoring: TEAEs, Laboratory Tests Treatment->Safety NonResponder Programmatic Discontinuation: <20% ACR Improvement at Week 12 Treatment->NonResponder

Figure 2: Clinical Trial Design and Assessment Workflow

The workflow outlines the key components of the phase 2 clinical trial evaluating zimlovisertib and tofacitinib combination therapy. The study employed a comprehensive design with five parallel treatment arms, a 24-week active treatment period, and systematic assessment of efficacy and safety endpoints. The inclusion of programmatic discontinuation for non-responders at week 12 represents an ethical approach to minimize patient exposure to ineffective treatments while maintaining trial integrity.

Conclusion and Future Directions

The phase 2 clinical trial data demonstrate that the combination of zimlovisertib and tofacitinib offers statistically superior efficacy compared to tofacitinib monotherapy, with a favorable safety profile and no evidence of additive toxicities. The -2.65 mean change in DAS28-CRP at week 12 with combination therapy versus -2.30 with tofacitinib monotherapy (P=0.032), coupled with the substantially higher remission rates at week 24 (40.8% vs 24.0%), provides compelling evidence for continued development of this therapeutic approach [3] [4].

The translational pharmacology work establishing target inhibition requirements for efficacy represents a significant advancement in rational drug development for rheumatoid arthritis. The approach of determining minimal efficacious inhibition levels using collagen-induced arthritis models and human pharmacokinetic projections provides a validated framework for dose selection that maximizes therapeutic benefit while minimizing potential safety concerns [1].

Future research should focus on larger phase 3 trials with longer duration to establish the long-term safety and sustained efficacy of this combination approach. Additional studies exploring biomarker predictors of response could help identify patient subgroups most likely to benefit from this therapeutic strategy. The complementary mechanism of action targeting both innate and adaptive immunity represents a promising approach for addressing the significant unmet needs that remain in rheumatoid arthritis treatment [2] [1].

References

zimlovisertib oral administration procedure

Author: Smolecule Technical Support Team. Date: February 2026

Zimlovisertib Application Notes

1. Basic Drug Profile

  • Drug Name: Zimlovisertib (PF-06650833)
  • Classification: Small molecule, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4)
  • Key Property: Highly potent and selective, with an IC50 of 0.2 nM against IRAK4 [1]
  • Primary Mechanism: Upon oral administration, zimlovisertib inhibits IRAK4 kinase activity, which blocks the downstream NF-κB and MAPK signaling pathways. This leads to reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) [2] [3] [1].
  • Therapeutic Investigation: Previously under investigation for rheumatoid arthritis, hidradenitis suppurativa, and COVID-19 pneumonia, though development for some indications has been discontinued [4] [5] [6].

2. Human Pharmacokinetics & Oral Administration A Phase 1 study in healthy male participants provided key data on the oral profile of a 300 mg dose [7] [8].

Table: Key Human Pharmacokinetic Parameters (300 mg Oral Dose) [7] [8]

Parameter Value Significance
Absolute Oral Bioavailability 17.4% Low systemic availability after oral dosing
Fraction Absorbed (Fa) ~44% Indicates nearly 56% of the oral dose is not absorbed
Primary Excretion Route Feces (59.3%) Majority of recovered radioactivity eliminated via feces
Renal Excretion Urine (23.1%) Minor renal pathway for parent drug and metabolites
Total Recovery 82.4% Good mass balance accountability

3. In Vivo Efficacy Protocol (Preclinical) An established animal model protocol demonstrates the anti-inflammatory effect of zimlovisertib [9] [1].

  • Objective: To evaluate the inhibition of LPS-induced TNF-α production by zimlovisertib in vivo.
  • Animal Model: Male Sprague-Dawley rats [9] [1].
  • Dosing Formulation: Prepared in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline) [1].
  • Administration Protocol:
    • Route: Oral gavage (po)
    • Dosage: 0.3, 1, 3, and 30 mg/kg (to establish a dose-response relationship)
    • Challenge: Lipopolysaccharide (LPS) is administered after dosing.
    • Sample Collection: Blood plasma is collected 2.5 hours after zimlovisertib administration.
    • Bioanalysis: Plasma is analyzed for TNF-α levels and zimlovisertib concentration.
  • Outcome: Zimlovisertib significantly inhibits LPS-induced TNF-α in a dose-dependent manner. Mean plasma concentrations at 2.5 hours were 2.1 nM (0.3 mg/kg), 7.7 nM (1 mg/kg), 19 nM (3 mg/kg), and 150 nM (30 mg/kg) [1].

Mechanism of Action and Signaling Pathway

Zimlovisertib acts at a key node in the innate immune response. The diagram below illustrates the signaling pathway it inhibits.

G IL1R_TLR IL-1R/TLR Activation Myddosome Myddosome Complex (MyD88 & IRAK4) IL1R_TLR->Myddosome IRAK4 IRAK4 Kinase Myddosome->IRAK4 IRAK1_Act IRAK1 Activation IRAK4->IRAK1_Act  Phosphorylates Zimlovisertib Zimlovisertib (IRAK4 Inhibitor) Zimlovisertib->IRAK4  Inhibits TRAF6 TRAF6 Activation IRAK1_Act->TRAF6 TAK1 TAK1 Complex Activation TRAF6->TAK1 NFkB_MAPK NF-κB & MAPK Pathway Activation TAK1->NFkB_MAPK Nucleus Nucleus NFkB_MAPK->Nucleus Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Inhibition Inhibition

Diagram: IRAK4 Inhibition by Zimlovisertib in the IL-1R/TLR Pathway. Zimlovisertib blocks IRAK4 kinase activity, disrupting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines [2] [3] [1].

Key Considerations for Researchers

  • Low Bioavailability: The low absolute oral bioavailability (17.4%) in humans [7] [8] suggests that formulation strategies may be critical for improving the drug's performance in clinical applications.
  • Combination Potential: Recent clinical research has explored zimlovisertib in combination with other agents like tofacitinib (a JAK inhibitor), showing greater efficacy than tofacitinib alone in rheumatoid arthritis [6]. This indicates a promising combinatorial approach for enhanced therapeutic effect.
  • Research Use Disclaimer: The information and protocols summarized are derived from published preclinical and clinical research. Zimlovisertib is not an approved drug, and these notes are intended for research purposes only.

References

Application Note: Assessing the Potency of the IRAK4 Inhibitor Zimlovisertib

Author: Smolecule Technical Support Team. Date: February 2026

This section details the standardized methods used to evaluate the inhibitory activity of Zimlovisertib and its analogs during the drug discovery process [1].

Protocol 1: IRAK4 Enzyme Inhibition Assay (DELFIA)

This protocol measures the direct inhibition of the IRAK4 kinase enzyme.

  • 1.1. Primary Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against full-length human IRAK4 enzyme.
  • 1.2. Experimental Workflow:

G IRAK4 Enzyme Assay Workflow A Prepare Reaction Mixture B Incubate to Initiate Phosphorylation Reaction A->B Full-length IRAK4 600 µM ATP Peptide Substrate C Add Stop Solution & DELFIA Eu-anti-phospho-Ab B->C D Incubate for Antibody Binding C->D E Read Fluorescence (Time-Resolved) D->E F Calculate IC50 E->F

  • 1.3. Key Reagents & Equipment:
    • Enzyme: Activated, full-length IRAK4 protein.
    • Substrate: A specific peptide substrate (exact sequence not provided in sources).
    • Cofactor: ATP at a concentration of 600 µM (the reported Kₘ for IRAK4) [1].
    • Detection Method: DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) technology.
    • Critical Antibody: Eu-labeled anti-phospho-antibody for time-resolved fluorescence detection of phosphorylated peptide.
  • 1.4. Procedure:
    • Prepare the reaction mixture containing the test compound, IRAK4 enzyme, ATP, and the peptide substrate.
    • Incubate the mixture to allow the phosphorylation reaction to proceed.
    • Stop the reaction and add the Eu-labeled anti-phospho-antibody.
    • Incubate to allow antibody binding to the phosphorylated product.
    • Measure the fluorescence using a time-resolved fluorometer.
    • Data from at least two independent experiments, performed in duplicate, are used to calculate the geometric mean IC₅₀ [1].
Protocol 2: Peripheral Blood Mononuclear Cell (PBMC) Functional Assay

This protocol assesses the functional cellular potency of the compound by measuring its ability to inhibit cytokine production in human immune cells.

  • 2.1. Primary Objective: To determine the IC₅₀ of test compounds for inhibiting TNFα production in human PBMCs stimulated via the TLR pathway.
  • 2.2. Experimental Workflow:

G Cellular Potency Assay Workflow A Isolate PBMCs from Human Blood B Pre-treat Cells with Test Compound A->B C Stimulate with R848 (TLR7/8 Agonist) B->C D Measure TNFα Production in Supernatant C->D E Calculate Cellular IC50 D->E

  • 2.3. Key Reagents & Equipment:
    • Cells: Freshly isolated human PBMCs.
    • Stimulant: R848 (Resiquimod), a potent agonist for Toll-like receptors 7 and 8 (TLR7/8).
    • Readout: Tumor Necrosis Factor-alpha (TNFα) production, a key pro-inflammatory cytokine downstream of IRAK4 signaling [2] [1].
    • Assay: TNFα levels are quantified from the cell culture supernatant, likely via ELISA or similar immunoassay.
  • 2.4. Procedure:
    • Isolate PBMCs from human blood.
    • Pre-treat the cells with the test compound for a specified time.
    • Stimulate the cells with R848 to activate the TLR7/8 pathway, which signals through MyD88 and IRAK4.
    • Incubate cells to allow for TNFα production and secretion.
    • Collect the supernatant and measure the concentration of TNFα.
    • Data from at least two independent experiments are used to calculate the geometric mean IC₅₀ [1].

Summary of Quantitative Potency Data

The table below summarizes the key potency data for Zimlovisertib and its precursor compounds, as generated by the protocols above [1].

Table 1: Progression of Potency from Fragment Hit to Clinical Candidate (Zimlovisertib)

Compound Description IRAK4 IC₅₀ (nM) PBMC (Cellular) IC₅₀ (nM)
2 Fragment screening hit 55,000 Not Tested
3 Isoquinoline lactam lead 4.6 133
5 Fluorinated lactam analog 0.5 9.0
1 (Zimlovisertib) Final clinical candidate 0.2 2.4

Note: IC₅₀ values are the geometric mean of at least two independent experiments. The DELFIA enzyme assay used 600 µM ATP. The cellular assay measured inhibition of R848-stimulated TNFα production [1].

Guidance on Clinical Biomarker Analysis

For clinical biomarker analysis, the searched documents indicate the types of biomarkers measured but not the exact protocols. Based on the context, the following approaches are used in IRAK4 inhibitor development:

  • Cytokine Profiling: Measurement of TNFα, IL-6, IL-1β, and IL-17 in patient serum or plasma, typically using multiplex immunoassays (Luminex) or ELISA [2] [3].
  • Systemic Inflammatory Markers: Standard clinical chemistry assays for C-reactive protein (CRP) and procalcitonin [3] [4].
  • Target Occupancy Estimation: A method combining in vitro potency (e.g., IL-6 inhibition in human whole-blood assay), target residence time, and unbound drug plasma pharmacokinetics to project in vivo target engagement [3].

Methodology Access Suggestions

The detailed, step-by-step protocols for the clinical biomarker analyses mentioned above are often proprietary. To obtain them, I suggest you:

  • Contact the Drug Developer Directly: Reach out to Pfizer (the developer of Zimlovisertib) through their scientific collaboration portal. They may have published more detailed methods or be willing to share them upon request.
  • Search for Clinical Study Reports: Look for publications from the Phase 2 clinical trial of Zimlovisertib in rheumatoid arthritis [5] [6], as the "Materials and Methods" sections may contain more specifics on biomarker handling and analysis.
  • Consult Assay Manufacturers: Search the technical documentation from major immunoassay manufacturers (e.g., Meso Scale Discovery, R&D Systems, Qiagen) for standard protocols on cytokine quantification.

References

zimlovisertib absorption enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Zimlovisertib Absorption: Core Challenge

The fundamental issue encountered during zimlovisertib development is its low absolute oral bioavailability, which was determined to be 17.4% in a human mass balance study. The root cause was identified as low absorption, with an estimated fraction absorbed of only 44% [1].

Table: Key Pharmacokinetic Parameters of Zimlovisertib from Phase 1 Studies [1]

Parameter Value Method / Note
Absolute Oral Bioavailability 17.4% (90% CI: 14.1%, 21.5%) Following a single 300 mg oral dose
Fraction Absorbed (Fa) ~44% Estimated
Total Recovered Radioactivity 82.4% ± 6.8% After a single oral dose
--- Recovery in Feces 59.3% ± 9.7% Indicates high unabsorbed drug or biliary excretion
--- Recovery in Urine 23.1% ± 12.3%

This relationship between the key parameters affecting zimlovisertib's bioavailability can be visualized as follows:

G LowBioavailability Low Oral Bioavailability (17.4%) LowAbsorption Low Fraction Absorbed (44%) LowBioavailability->LowAbsorption HighFecalRecovery High Fecal Recovery (59.3%) LowAbsorption->HighFecalRecovery FormulationChallenge Formulation Challenge HighFecalRecovery->FormulationChallenge

Troubleshooting Guide & Enhancement Strategies

Here are specific questions and answers to guide your experiments aimed at improving zimlovisertib's absorption.

Q1: What is the primary scientific justification for investigating absorption enhancement? The clinical data is clear. Although zimlovisertib is a potent IRAK4 inhibitor (IC50 of 0.2 nM) [2], its therapeutic potential is limited by poor systemic exposure after oral administration. The high percentage of the dose recovered in feces (59.3%) directly confirms that a large portion of the drug is not reaching the systemic circulation [1]. Enhancing absorption is therefore critical to improving its efficacy profile.

Q2: What formulation strategies could potentially improve zimlovisertib's absorption? While specific formulation work on zimlovisertib is not detailed in the available literature, general strategies for Biopharmaceutics Classification System (BCS) Class II/IV compounds can be applied. The following diagram outlines a potential experimental workflow based on these principles.

G Start Challenge: Poor Solubility/Permeability Strategy1 Solid Dispersion (Spray Drying) Start->Strategy1 Strategy2 Nanocarrier Systems (Liposomes, Polymeric NPs) Start->Strategy2 Strategy3 Permeation Enhancers (Tight Junction Modulators) Start->Strategy3 Evaluation In Vitro/In Vivo Evaluation Strategy1->Evaluation Strategy2->Evaluation Strategy3->Evaluation

  • Advanced Delivery Systems: Research into nanocarriers (e.g., liposomes, dendrimers, polymeric nanoparticles) is a promising avenue. These systems can enhance solubility, provide controlled release, and improve targeting, thereby enhancing the therapeutic index [3].
  • Solid Dispersions: A QbD-based approach using spray drying to create solid dispersions has been successfully used to significantly enhance the solubility and bioavailability of other poorly soluble drugs, such as Canagliflozin. This method could be adapted for zimlovisertib [4].
  • Permeation Enhancers: Novel compounds, such as modified peptides (e.g., FCIGRL derivatives), have shown efficacy as tight junction modulators. They can enhance the intestinal permeation of large molecules by temporarily and reversibly opening tight junctions, as demonstrated with Cyclosporin A [4].

Q3: Are there successful examples of other IRAK4 inhibitors with better bioavailability? Yes, the case of zabedosertib is highly instructive. It is another IRAK4 inhibitor that achieved a significantly higher absolute oral bioavailability of 74% in clinical studies [5]. This demonstrates that high oral bioavailability for an IRAK4 inhibitor is attainable and provides a benchmark for formulation scientists.

Q4: What key assays and models should be used to test new formulations? A tiered experimental approach is recommended:

  • In Vitro Potency: Confirm that the formulation process does not impair the drug's activity by running an IRAK4 enzyme inhibition assay (IC50 should remain in the low nM range) [2].
  • In Vitro Solubility and Dissolution: Use standardized dissolution testing to compare the dissolution rate and extent of new formulations against the original.
  • Cellular Permeability: Utilize models like Caco-2 cell monolayers to assess any improvement in permeability from baseline [5].
  • In Vivo Pharmacokinetics: The gold standard is a preclinical PK study in rodent models (e.g., Sprague Dawley rats). Key metrics to track are the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), which should show a significant increase with a successful formulation [2].

Key Takeaways for Researchers

  • Focus on Solubility and Permeability: The core problem with zimlovisertib is low absorption, so your formulation strategies should simultaneously address its potential solubility and intestinal permeability limitations.
  • Benchmark Against Zabedosertib: The 74% oral bioavailability achieved by zabedosertib is a clear proof-of-concept. Analyzing its formulation could provide valuable clues [5].
  • Leverage General Strategies for Poorly Soluble Drugs: In the absence of specific public data on zimlovisertib formulations, apply proven techniques like nanocarriers, solid dispersions, and permeation enhancers, and validate their success using a structured in-vitro/in-vivo workflow.

References

zimlovisertib metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Mass Balance and Recovery of Zimlovisertib

A phase 1 study using a 14C-microtracer approach provides key quantitative data on the excretion and bioavailability of Zimlovisertib, which forms the basis for understanding its metabolic profile [1] [2].

Parameter Result (Mean ± SD)
Total Radioactivity Recovered 82.4% ± 6.8% of the administered dose
Recovery in Feces 59.3% ± 9.7%
Recovery in Urine 23.1% ± 12.3%
Absolute Oral Bioavailability 17.4% (90% CI: 14.1%, 21.5%)
Estimated Fraction Absorbed (Fa) 44%

The data indicates that Zimlovisertib has low absolute oral bioavailability and low absorption, with excretion primarily via the fecal route [1]. The study confirmed that less than 1% of the dose was recovered as unchanged drug in urine, suggesting that the compound is extensively metabolized [1].

Structural Insights and Potential Metabolic Pathways

While the full human metabolite profile is not published, analysis of Zimlovisertib's structure provides clues to potential metabolic sites [3].

  • Lactam Ring: The fluorinated lactam ring is a key structural feature. Research indicates the fluorine atom adjacent to the carbonyl group enhances potency, possibly by influencing the electron density or hydrogen-bonding capability of the lactam carbonyl [3]. This subtle electronic effect could also influence the metabolic stability of this ring system.
  • Isoquinoline Ether: The isoquinoline ether moiety shows a non-linear structure-activity relationship. The ethyl ether analogue was less potent than methyl or isopropyl ethers, which was attributed to the ethyl group adopting a higher-energy, unfavorable conformation within the enzyme's binding pocket [3]. This region could be a site of oxidative metabolism.

Experimental Workflow for Metabolite Identification

The following diagram outlines a general experimental strategy for identifying metabolites, based on the methodologies used in foundational studies [1] [4].

Start Administer 14C-labeled Zimlovisertib SC Sample Collection (Blood, Plasma, Urine, Feces) Start->SC Prep Sample Preparation & Fraction Collection SC->Prep AMS Accelerator Mass Spectrometry (AMS) Total Radioactivity Quantification Prep->AMS hrMS High-Resolution Mass Spectrometry (hrMS) Metabolite Identification Prep->hrMS Flow Splitting ID Structural Elucidation of Metabolites AMS->ID hrMS->ID End Final Metabolite Profile ID->End

This workflow utilizes a 14C-microtracer approach combined with AMS and hrMS, which offers several advantages [1] [4]:

  • High Sensitivity: AMS can detect ultra-low levels of radiolabel (0.1–1 μCi), enabling detailed profiling even with low metabolite concentrations.
  • Streamlined Process: This approach can reduce the need for extensive preclinical dosimetry studies, accelerating human ADME (Absorption, Distribution, Metabolism, and Excretion) data generation.
  • Comprehensive Profiling: Coupling hrMS with AMS allows for simultaneous quantification of total radioactivity and structural identification of metabolites.

Frequently Asked Questions

  • What is the main route of excretion for Zimlovisertib? The primary route of excretion is via the feces, accounting for approximately 59% of the administered dose, suggesting biliary excretion of metabolites or unabsorbed drug is significant [1].

  • What is the oral bioavailability of Zimlovisertib? The absolute oral bioavailability of a 300 mg dose was determined to be low, at 17.4% [1].

  • What technology is recommended for human metabolite profiling of Zimlovisertib? A 14C-microtracer approach with analysis by Accelerator Mass Spectrometry (AMS) and High-Resolution Mass Spectrometry (hrMS) is a highly sensitive and effective strategy [1] [4].

References

zimlovisertib analytical method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Zimlovisertib (PF-06650833) Core Profile

The table below summarizes key characteristics of Zimlovisertib that are relevant for analytical scientists.

Aspect Description
Primary Target Interleukin-1 receptor-associated kinase 4 (IRAK4) [1] [2].
Mode of Action Selective, reversible inhibitor of IRAK4 kinase activity [1] [3].

| Key Structural Features | • Dihydrofuro[2,3-b]pyridine scaffold (or similar) [4] [5]. • Key interactions with IRAK4 hinge region (Val263, Met265) [4]. • Fluorine substitution on the lactam ring enhances potency [4]. | | Primary Metabolic Pathway | Extensive metabolism; less than 1% of dose recovered as unchanged drug in urine [1]. Two major metabolites identified: PF-06787899 and PF-06787900 [1]. | | Oral Bioavailability | Low absolute oral bioavailability (17.4% for a 300 mg dose) and low fraction absorbed (44%) [1]. |

Critical Phases in Analytical Method Support

The following diagram outlines the key stages in developing and optimizing an analytical method for a drug like Zimlovisertib, highlighting where knowledge of its core profile is essential.

Start Start: Define Method Objective Profiling Compound Profiling (Structure, LogP, pKa) Start->Profiling Separation Separation Strategy (Column, Mobile Phase) Profiling->Separation Informs selection Detection Detection & Quantification (UV, MS) Separation->Detection Validation Method Validation Detection->Validation Troubleshooting Troubleshooting & Optimization Validation->Troubleshooting Addresses issues

Guide to Finding Detailed Methods

Since specific chromatographic conditions were not in the search results, here are practical steps to find the detailed analytical methods you need:

  • Consult Regulatory Submissions: Clinical trial applications and investigator brochures submitted to agencies like the FDA or EMA often contain detailed bioanalytical methods in their appendices.
  • Search Patent Literature: Pharmaceutical patents, particularly those covering crystalline forms or formulations, can include detailed examples of analytical characterization (HPLC/UPLC conditions, dissolution media) [6].
  • Leverage Vendor Applications: Major chromatography suppliers (e.g., Waters, Agilent, Thermo Fisher) publish application notes that can serve as excellent starting points for method development for complex molecules.
  • Focus on Metabolites: When developing methods, ensure they can resolve and detect the two major metabolites, PF-06787899 and PF-06787900, in addition to the parent drug [1].

References

Zimlovisertib: Core Chemical & Research Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available information on Zimlovisertib.

Item Details
Drug Type Small molecule drug [1]
Molecular Formula C₁₈H₂₀FN₃O₄ [1]
CAS Registry Number 1817626-54-2 [1]
Primary Mechanism of Action Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor [2] [3] [1]
Key SAR Insight Fluorine substitution on the lactam ring provided a marked increase in potency, hypothesized to be due to effects on the lactam's hydrogen-bonding capability [3].
Reconstitution Note In a research context, Zimlovisertib was complexed with a cationic lipid-based transfection reagent (LyoVec) in a 2:1 (LyoVec:RNA) ratio for cell transfection [4].

Experimental Context & Target Pathway

Much of the available research focuses on Zimlovisertib's biological effects rather than its physico-chemical stability. The diagram below illustrates its role in the TLR/IL-1R signaling pathway, which is the primary target of its action [5].

G IL1_TLR IL-1R/TLR Activation (by Ligands/PAMPs) Myddosome Myddosome Formation (MyD88, IRAK4, IRAK1) IL1_TLR->Myddosome IRAK1_Act IRAK1 Activation (Phosphorylation/Ubiquitination) Myddosome->IRAK1_Act TRAF6_Recruit TRAF6 & TAK1 Complex Recruitment IRAK1_Act->TRAF6_Recruit NFkB_MAPK NF-κB & MAPK Pathway Activation TRAF6_Recruit->NFkB_MAPK CytokineRelease Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_MAPK->CytokineRelease Zimlovisertib Zimlovisertib (IRAK4i) Zimlovisertib->Myddosome Inhibits

Frequently Asked Questions

Here are answers to some anticipated technical questions based on the available literature.

What is the evidence for Zimlovisertib's target engagement in cells? In vitro, Zimlovisertib demonstrated potent inhibition in a human peripheral blood mononuclear cell (PBMC) assay, with an IC₅₀ of 2.4 nM for the inhibition of R848-stimulated TNFα production [3]. This indicates strong cellular activity.

Has Zimlovisertib been used in preclinical research beyond RA and HS? Yes, it has been used as a tool compound in basic research. For instance, one study used Zimlovisertib to demonstrate that inhibiting IRAK4 blocks the HIV-1 RNA-mediated pro-inflammatory response in microglia, confirming the role of this pathway in neuroinflammation [4].

What was the clinical efficacy of Zimlovisertib in hidradenitis suppurativa (HS) trials? In a Phase 2a trial, Zimlovisertib (400 mg once daily) showed a clinical response rate (HiSCR) of 34.0% at 16 weeks, which was not significantly different from the placebo response rate of 33.3% [6]. This suggests it was not effective for this specific condition, though the reasons were not detailed.

Troubleshooting & Best Practices Guide

Given the lack of direct stability data, here are general recommendations for working with small molecule inhibitors like Zimlovisertib.

  • General Handling: As a best practice for all small molecule inhibitors, store the compound as recommended by the manufacturer or supplier, typically at -20°C or lower, protected from light and moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
  • Solubility and Stock Solutions: Zimlovisertib is a BCS Class II compound (low solubility, high permeability), so careful solvent selection is crucial [7]. Use high-quality DMSO to prepare stock solutions. Ensure the compound is fully dissolved, and note that the final concentration of DMSO in cell culture assays should be kept low (typically <0.1-1.0%) to avoid cytotoxicity.
  • Positive Controls: When setting up cellular assays to test Zimlovisertib's activity, using known TLR7/8 agonists like R848 (Resiquimod) to stimulate cytokine production (e.g., TNFα) in PBMCs is an established method to demonstrate functional inhibition [3] [4].

References

zimlovisertib clinical trial patient recruitment

Author: Smolecule Technical Support Team. Date: February 2026

Zimlovisertib Fact Sheet

The table below summarizes the key available information about the drug.

Attribute Details
Drug Name Zimlovisertib (PF-06650833) [1]
Drug Class Selective, reversible Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor [1] [2]
Primary Mechanism Blocks the IL-1R/TLR (MyD88-dependent) signaling pathway, reducing production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) [2]

| Key Pharmacokinetic Data | • Absolute Oral Bioavailability: 17.4% (for a 300 mg dose) [1]Fraction Absorbed: Estimated 44% [1]Mass Balance Recovery: 82.4% (59.3% in feces, 23.1% in urine) [1] | | Therapeutic Areas Under Investigation | Hidradenitis Suppurativa (HS), Rheumatoid Arthritis, other inflammatory conditions [1] [2] | | Noted Safety Profile | In a Phase 1 study, no serious adverse events, severe AEs, or discontinuations due to AEs were reported [1] |

IRAK4 Signaling Pathway and Drug Mechanism

Zimlovisertib works by targeting the IRAK4 enzyme, a key player in the innate immune system's inflammatory response [2]. The following diagram illustrates the signaling pathway and where Zimlovisertib acts.

IRAK4_Pathway Ligands IL-1 / TLR Ligands Receptor IL-1R / TLR Ligands->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB IKK IKK Complex TAK1_TAB->IKK AP1 AP-1 TAK1_TAB->AP1 MAPK Pathway NFkB_Inactive NF-κB (Inactive) (IκB-bound) IKK->NFkB_Inactive Degrades IκB NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Nucleus Nucleus NFkB_Active->Nucleus AP1->Nucleus Inflammatory_Response Transcription of Inflammatory Cytokines Nucleus->Inflammatory_Response Zimlovisertib *Zimlovisertib (this compound)* Zimlovisertib->IRAK4 Inhibits

References

zimlovisertib specificity and selectivity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Zimlovisertib (PF-06650833)

Property Description
Drug Name Zimlovisertib (this compound) [1]
Primary Target Interleukin-1 receptor-associated kinase 4 (IRAK4) [2] [1]
Mechanism of Action Selective, reversible inhibitor of IRAK4 [2] [3]
Key Indications (Under Investigation) Rheumatoid Arthritis (RA), Hidradenitis Suppurativa (HS), and as a potential anti-inflammatory agent [2] [4] [5]
Absolute Oral Bioavailability 17.4% (300 mg dose) [2] [3]
Fraction Absorbed (Fa) Approximately 44% [2] [3]
Major Routes of Excretion Feces (59.3%) and Urine (23.1%) [2] [3]

Experimental & Pharmacokinetic Data

The following table summarizes key quantitative findings from a Phase 1 mass balance and bioavailability study that used a 14C-microtracer approach in healthy male participants [2] [3].

Parameter Value / Finding Experimental Context
Total Recovery of Radioactivity 82.4% ± 6.8% After a single 300 mg oral dose of 14C-zimlovisertib [2] [3]
Recovery in Feces 59.3% ± 9.7% Primary route of elimination [2] [3]
Recovery in Urine 23.1% ± 12.3% Secondary route of elimination [2] [3]
Absolute Oral Bioavailability (F) 17.4% (90% CI: 14.1%, 21.5%) For a 300 mg dose, calculated using dose-normalized AUC(0-inf) [2] [3]

Experimental Protocol: Assessing Mass Balance and Bioavailability

Below is the detailed methodology from the published Phase 1 study, which can serve as a reference protocol [2] [3].

  • Study Design: Phase 1, open-label, fixed-sequence, two-period, single-dose study.
  • Participants: Healthy male participants (aged 18-55 years).
  • Dosing Regimens:
    • Period A: Single oral dose of 300 mg 14C-zimlovisertib.
    • Period B (after a 21-24 day washout): Single oral dose of 300 mg unlabeled zimlovisertib, followed by an intravenous (IV) microtracer of 135 μg 14C-zimlovisertib approximately 2 hours later.
  • Sample Collection:
    • Blood, Urine, and Feces were collected at multiple time points pre-dose and for up to 21 days post-dose in Period A, and for a shorter duration in Period B.
    • AMS Analysis: Accelerator Mass Spectrometry was used to measure ultra-low levels of the 14C radiolabel.
  • Primary Objectives:
    • Characterize the rate and extent of excretion of total radioactivity.
    • Determine the single-dose pharmacokinetics (PK) of zimlovisertib and its major metabolites.
    • Assess the safety and tolerability.
  • Key Calculations:
    • Mass Balance: Total percentage of the administered radioactive dose recovered in urine and feces.
    • Absolute Bioavailability (F): Calculated by comparing the dose-normalized Area Under the Curve (AUC) after oral and IV administration.

IRAK4 Inhibitor Comparison & Selectivity Insights

While the search results do not provide a direct head-to-head comparison of selectivity assays, they offer insights into Zimlovisertib's place in the field.

  • A Potent and Selective Series: One research article notes that the structural features of Zimlovisertib, particularly a "pyrazole-pyridine substituent," were identified as a "highly selective gatekeeper-interacting moiety for IRAK4 inhibitors" [6]. This highlights the importance of this specific chemical structure in achieving selectivity.
  • Comparison with Zabedosertib: Another IRAK4 inhibitor, Zabedosertib, was reported to have a significantly higher absolute oral bioavailability of 74% at a 120 mg dose [7]. This suggests that the low bioavailability observed with Zimlovisertib is not a class-wide effect and may be specific to its chemical properties.
  • Role of IRAK4: IRAK4 is a central node in the IL-1R/TLR signaling pathway. Its inhibition blocks the downstream production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β [8]. Zimlovisertib's high selectivity for this kinase is the basis for its anti-inflammatory effects [2] [1].

Visualizing the IRAK4 Pathway and Zimlovisertib's Role

The following diagram illustrates the signaling pathway that Zimlovisertib inhibits.

G IL1_TLR IL-1/TLR Stimulation Myddosome Myddosome Formation (MyD88, IRAK4, IRAK1) IL1_TLR->Myddosome TRAF6 TRAF6 Activation Myddosome->TRAF6 TAK1_TAB TAK1-TAB Complex TRAF6->TAK1_TAB NFkB_Path NF-κB Pathway TAK1_TAB->NFkB_Path MAPK_Path MAPK Pathway TAK1_TAB->MAPK_Path Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Path->Cytokines MAPK_Path->Cytokines Zimlovisertib Zimlovisertib (IRAK4i) Zimlovisertib->Myddosome Inhibits

Troubleshooting & Research Considerations

Based on the available data, here are key technical points to consider in your research.

  • Low Bioavailability is a Known Characteristic: The reported low absolute oral bioavailability (17.4%) and fraction absorbed (44%) are intrinsic properties of Zimlovisertib identified in clinical studies [2] [3]. This is a critical factor for dosing and formulation strategies.
  • Focus on Major Metabolites: The Phase 1 study identified two major metabolites (PF-06787899 and PF-06787900) [3]. When analyzing results, ensure your experimental methods (e.g., LC-MS) can distinguish the parent drug from its metabolites to avoid misinterpretation of data.
  • Leverage the Microtracer Methodology: The 14C-microtracer with AMS detection is a powerful technique for obtaining human mass balance and bioavailability data with minimal radioactive exposure [2] [3]. This protocol can serve as a robust model for designing similar studies for other compounds.

References

Technical Support Center: Zimlovisertib (PF-06650833)

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the most likely causes of assay interference with Zimlovisertib?

The most common sources of interference stem from the compound's inherent physicochemical properties and its behavior in biological systems.

  • Limited Aqueous Solubility: This is a primary concern. Zimlovisertib has a reported aqueous solubility of 57 μg/mL (approximately 158 μM) [1]. Attempting to prepare stock or dosing solutions above this concentration can lead to precipitation, resulting in inaccurate dosing, non-specific binding, and high variability in experimental results [1].
  • Solvent Carryover: Using stock solutions in 100% DMSO in cellular assays can cause solvent carryover. High final DMSO concentrations in assay wells (typically >0.5-1%) can be toxic to cells and interfere with protein function, leading to false positives or negatives.
  • Off-Target Kinase Activity: While Zimlovisertib is highly selective for IRAK4 (IC₅₀ = 0.2 nM), profiling against 278 kinases showed >70% inhibition for IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 at 200 nM inhibitor concentration [2]. Effects in complex cellular models could be mediated by off-target inhibition.

FAQ 2: How can I improve the solubility and dispersion of Zimlovisertib in my assays?

If you are encountering precipitation, consider the following formulation approaches, summarized from the literature:

Method Formulation Details Key Considerations
Nanocarrier Encapsulation [1] Use PEG-PCL-based polymers. Can increase aqueous dispersibility by 40-fold (to 2.3 mg/mL). Ideal for in vivo studies (IV administration). Requires specialized equipment and expertise.
Standard Solvent Mixture [2] 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O. Validated for in vivo dosing. A reliable, pre-validated formulation for creating stable working solutions.
Homogeneous Suspension [2] Suspend in a carboxymethyl cellulose (CMC-Na) solution. A common method for oral gavage in animal studies. May not be suitable for all in vitro assays.

FAQ 3: What controls should I include to validate my assay results?

To ensure your data reflects on-target IRAK4 inhibition, incorporate these controls:

  • Solvent Control: Always include a vehicle control with the same concentration of DMSO or formulation excipients as your test groups.
  • Structural Analogs: If available, use structurally related but inactive compounds as negative controls. Research indicates that even small changes, like the stereochemistry of the fluorine substituent on the lactam ring, can impact potency [3].
  • Selectivity Profiling: In cellular models, consider using genetic knockdown (e.g., siRNA) of IRAK4 to confirm that the phenotypic effects of Zimlovisertib are on-target.
Recommended Workflow for Assay Setup

The following diagram outlines a logical workflow to diagnose and address common interference issues when setting up your experiments.

G Start Start: Suspected Assay Interference A Check Solubility & Formulation Start->A B Verify Vehicle Controls A->B Solution is Clear and Stable D1 Problem Identified A->D1 Precipitation/ Inconsistent Dosing C Confirm On-Target Effect B->C Controls are Clean B->D1 High Signal in Control Wells C->D1 Effects from Off-target Activity D2 Assay Results Validated C->D2 On-target effect confirmed E Consult Formulation Guide D1->E E->A Reformulate and Retest

Experimental Protocols Cited in Literature

Here are detailed methodologies for key experiments from the search results that inform the use of Zimlovisertib.

1. Protocol: Encapsulation of Zimlovisertib in PEG-PCL Nanocarriers [1] This protocol is used to significantly enhance the drug's dispersibility for in vivo systemic administration.

  • Materials: Zimlovisertib, Maleimide-PEG-PCL, Methoxy PEG-PCL (CH₃O-PEG-PCL), VCAM1-targeting peptide (VHPKQHRGGSKGC), solvent (e.g., dichloromethane or acetone).
  • Method:
    • Conjugate Peptide: React Maleimide-PEG-PCL with the sulfhydryl group on the cysteine of the VCAM1-targeting peptide. Purify the resulting VCAM1-PEG-PCL polymer.
    • Prepare Polymer Mix: Combine VCAM1-PEG-PCL and CH₃O-PEG-PCL at a 1:9 mass ratio.
    • Formulate Nanoparticles: Dissolve Zimlovisertib and the polymer mixture in a volatile organic solvent. Emulsify this solution in an aqueous phase using sonication or vortexing.
    • Evaporate Solvent: Remove the organic solvent by evaporation under reduced pressure or continuous stirring, forming a suspension of drug-loaded nanocarriers.
    • Characterize: Determine hydrodynamic diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Measure drug encapsulation efficiency.

2. Protocol: Assessing IRAK4 Inhibition in a Cell-Based Model (PBMC Assay) [3] This is a standard cellular assay used to determine the functional potency of Zimlovisertib.

  • Materials: Human peripheral blood mononuclear cells (PBMCs) isolated from blood, Zimlovisertib (in DMSO or suitable formulation), R848 (TLR7/8 agonist), TNF-α ELISA kit.
  • Method:
    • Seed Cells: Isolate and plate PBMCs in a culture medium.
    • Pre-treat with Inhibitor: Add a serial dilution of Zimlovisertib to the cells. Include a vehicle control (DMSO).
    • Stimulate Pathway: Activate the TLR pathway by adding R848 to the cells.
    • Incubate: Culture cells for a predetermined time (e.g., 18-24 hours).
    • Measure Output: Collect cell culture supernatant. Quantify the production of TNF-α, a downstream cytokine, using an ELISA.
    • Calculate IC₅₀: Plot the concentration of Zimlovisertib against the percentage of TNF-α inhibition to determine the half-maximal inhibitory concentration (IC₅₀).

IRAK4 Signaling Pathway Context

Understanding the molecular target of Zimlovisertib is crucial for interpreting assay results. The diagram below illustrates the key signaling pathway it inhibits.

G IL1 IL-1/TLR Ligand Receptor IL-1R/TLR IL1->Receptor MyD88 MyD88 Receptor->MyD88 Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 Myddosome->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB IKK IKK Complex TAK1_TAB->IKK MAPK MAPK TAK1_TAB->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription

References

zimlovisertib in vitro-in vivo correlation issues

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters & Data

For quick reference, here are the core pharmacokinetic and physicochemical parameters of Zimlovisertib established in human studies.

Parameter Value / Finding Note / Context
IRAK4 Enzyme IC₅₀ 0.2 nM [1] Cell-free assay [1]
Absolute Oral Bioavailability (F) 17.4% (300 mg dose) [2] 90% CI: 14.1%, 21.5% [2]
Fraction Absorbed (Fᵃ) 44% [2] Estimated from study data [2]
Total Recovery of Radioactivity 82.4% ± 6.8% [2] Following a single oral dose [2]
Primary Excretion Route Feces (59.3% ± 9.7%) [2] Urine recovery: 23.1% ± 12.3% [2]
Renal Clearance 14 to 23 mL/min [2] Indicates minimal renal excretion of unchanged drug [2]
BCS Classification Not explicitly stated for Zimlovisertib, but its properties suggest BCS Class II [3] Based on high permeability and low solubility profile of related IRAK4 inhibitor, Zabedosertib [3]

FAQs & Troubleshooting Guide

Issue 1: Low or Variable Oral Bioavailability

Q: Our in vivo studies show low and variable oral exposure for Zimlovisertib. What are the root causes and mitigation strategies?

A: Low oral bioavailability (17.4%) is an inherent property of Zimlovisertib, primarily due to incomplete absorption (44% fraction absorbed) [2]. This is common for BCS Class II compounds characterized by low solubility.

  • Confirm the Root Cause: The mass balance study confirms that low absorption, not high first-pass metabolism, is the primary issue. The majority of the administered dose (59.3%) was recovered in feces [2].
  • Troubleshooting Steps:
    • Investigate Formulation: Since solubility is a limiting factor, explore advanced formulation strategies. These may include:
      • Amorphous solid dispersions
      • Lipid-based formulations
      • Nano-crystallization to increase surface area and dissolution rate.
    • Review Dosing Conditions: The pharmacokinetics of a related IRAK4 inhibitor, Zabedosertib, were shown to be unaffected by food [3]. Confirm the impact of food for your specific formulation, as this can be a significant source of variability.
    • Check for Precipitation: If using a non-aqueous formulation for in vivo dosing (e.g., in DMSO/PEG300/Tween80 [1]), monitor for drug precipitation upon administration, which can drastically reduce absorption.
Issue 2: Discrepancy Between Biochemical and Cellular Potency

Q: We see a significant drop in potency between the enzyme (IC₅₀ = 0.2 nM) and cellular assays (e.g., 2.4 nM in PBMC). Is this expected?

A: Yes, this is a typical challenge. The drop is often attributed to factors like cellular permeability, efflux transporters, and high intracellular protein binding that reduces the free fraction of drug available to engage the target.

  • Benchmark Against Reference: The published PBMC IC₅₀ for Zimlovisertib is 2.4 nM [4], which represents a 12-fold shift from the enzyme IC₅₀. A shift of this magnitude is common.
  • Troubleshooting Steps:
    • Use a Whole Blood Assay: For a more physiologically relevant measure of cellular potency, transition to a human whole blood assay. This accounts for the impact of plasma protein binding on efficacy [5].
    • Review Scaffold SAR: Be aware of specific structure-activity relationship (SAR) pitfalls. For the Zimlovisertib scaffold, an ethyl ether substituent on the isoquinoline ring was found to be significantly less potent than methyl or isopropyl ethers due to an unfavorable torsion angle that causes a clash with the gatekeeper residue Tyr262 [4]. Avoid this substituent in your analog design.
Issue 3: Unexplained SAR for Fluorinated Analogs

Q: Why does fluorine substitution at the lactam 3-position lead to a paradoxical increase in potency that isn't observed with other substituents like methyl?

A: This is a non-obvious SAR finding for the Zimlovisertib series. The potency enhancement from the syn-fluorine substituent is not due to sterics or classic electronic effects, but rather to a subtle influence on the electronic properties of the adjacent carbonyl.

  • Root Cause Analysis: 13C NMR studies revealed that the fluorine substituent causes an upfield shift in the lactam carbonyl carbon's resonance. This indicates a change in electron density, potentially increasing the strength of a critical hydrogen bond between the lactam carbonyl and the protein backbone, thereby improving binding affinity [4].
  • Experimental Guidance: When observing unexpected SAR, use biophysical and analytical techniques to understand the root cause:
    • Obtain protein-ligand crystal structures of your analogs.
    • Use NMR spectroscopy to probe electronic changes in the molecule.

Detailed Experimental Protocols

Mass Balance and Absolute Bioavailability Study

This is a critical study to understand the complete disposition of the drug in the body.

Start Study Population: Healthy Male Volunteers P1 Period A: Single oral dose of 300 mg 14C-Zimlovisertib Start->P1 CollectionA Sample Collection (Up to 21 days) - Blood (PK) - Urine & Feces (Mass Balance) P1->CollectionA P2 Period B: Single oral dose of 300 mg unlabeled drug + IV microtracer (135 μg 14C-Zimlovisertib) CollectionB Sample Collection (Up to 7 days) - Blood (PK for IV & oral) - Urine & Feces P2->CollectionB Washout Washout Period (≥21 days) Washout->P2 CollectionA->Washout Analysis Sample Analysis CollectionA->Analysis CollectionB->Analysis MS Accelerator Mass Spectrometry (AMS) for ultra-sensitive 14C detection Analysis->MS PK PK Analysis: - Bioavailability (F) - Fraction Absorbed (Fa) - Excretion Rates Analysis->PK

Key Methodological Notes:

  • IV Microtracer Approach: The use of a low-dose (135 μg) intravenous radiolabeled microtracer alongside the oral dose in Period B allows for direct measurement of absolute bioavailability without the need for extensive toxicology studies typically required for high-dose radiolabeled compounds [2] [3].
  • Sample Duration: Confinement continues until ≥90% of the radiolabel is recovered or for a maximum of 21 days, ensuring a complete mass balance [2].
Establishing a Predictive In Vitro-In Vivo Correlation (IVIVC)

An IVIVC can be a powerful tool to use in vitro dissolution as a surrogate for in vivo bioequivalence.

Step1 1. Develop Formulations Create ≥3 formulations with different release rates (e.g., slow, medium, fast) Step2 2. Generate In Vivo Data Obtain plasma concentration-time profiles from a clinical study (in humans or a relevant animal model) Step1->Step2 Step3 3. Deconvolution Use mathematical methods (e.g., Wagner-Nelson, Loo-Riegelman) to estimate in vivo absorption/time profile Step2->Step3 Step4 4. Establish Correlation Plot fraction absorbed in vivo vs. fraction dissolved in vitro (Point-to-point for Level A) Step3->Step4 Step5 5. Model Validation Evaluate prediction errors for Cmax and AUC. (≤10% error indicates good predictivity) Step4->Step5

Key Methodological Notes:

  • Correlation Levels: A Level A correlation (point-to-point) is the gold standard and can support biowaivers. Level C correlations (single-point) are only useful in early development [6] [7].
  • Critical for Formulation Changes: Once validated, a Level A IVIVC allows you to justify that formulation changes do not impact in vivo performance based solely on in vitro dissolution data, saving time and cost on new clinical studies [7] [8].

References

Zimlovisertib in Clinical Trials: Efficacy and Safety

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical trials for Zimlovisertib and other kinase inhibitors.

Efficacy and Safety in Hidradenitis Suppurativa (HS) [1]

| Intervention (Mechanism) | HiSCR at Week 16 (% of patients) | Difference vs. Placebo (90% CI) | Incidence of TEAEs | | :--- | :--- | :--- | :--- | | Placebo | 33.3% (16/48) | - | 47.9% (23/48) | | Zimlovisertib (IRAK4i) | 34.0% (16/47) | +0.7 (-15.2 to +16.7) | 55.3% (26/47) | | Ropsacitinib (TYK2i) | 37.0% (17/46) | +3.5 (-12.6 to +19.6) | 61.7% (29/47) | | Brepocitinib (JAK1/TYK2i) | 51.9% (27/52) | +18.7 (+2.7 to +34.6) | 57.7% (30/52) | | Efficacy and Safety in Rheumatoid Arthritis (RA) [2] | | Intervention | Mean CFB in DAS28-CRP at Week 12 | Comparison vs Tofacitinib | Incidence of TEAEs | | Tofacitinib 11 mg (JAKi) | -2.30 | - | 58.8% (60/102) | | Zimlovisertib 400 mg | Data not fully specified in results | Data not fully specified in results | Aggregate data provided | | Zimlovisertib + Tofacitinib | -2.65 | P = 0.032 | Aggregate data provided | | Zimlovisertib + Ritlecitinib | -2.35 | Not significant | Aggregate data provided |

Abbreviations: CFB: Change from baseline; DAS28-CRP: Disease Activity Score 28-joints using C-reactive protein; HiSCR: Hidradenitis Suppurativa Clinical Response; TEAEs: Treatment-Emergent Adverse Events.

Molecular and Pharmacological Profile

This table compares the key non-clinical characteristics of Zimlovisertib and other inhibitors.

Inhibitor Name Primary Target(s) Reported Potency (IC50) Key Characteristics & Notes
Zimlovisertib (PF-06650833) IRAK4 0.2 nM [3] Highly selective; reversible inhibitor; low absolute oral bioavailability (17.4%) [4].
Pacritinib JAK2, FLT3, IRAK1, IRAK4 IRAK1: 6 nM; IRAK4: 177 nM [5] Also inhibits JAK2; approved for myelofibrosis; shown to inhibit HIV-RNA mediated inflammation [5].
ND2158 IRAK4 Information not in search results Preclinical compound; shown to disrupt inflammatory pathways and delay CLL development in mouse models [6].
Brepocitinib JAK1, TYK2 Information not in search results Outperformed placebo and selective TYK2/IRAK4 inhibitors in HS trial [1].

Experimental Protocols from Key Studies

To help you interpret the data, here are the methodologies from the cited clinical trials.

1. Hidradenitis Suppurativa (HS) Trial [1]

  • Study Design: Phase 2a, double-blind, randomized, placebo-controlled, parallel-group trial (Umbrella design).
  • Participants: Adults with moderate-to-severe HS.
  • Intervention & Dosing: Participants were randomly assigned (1:1:1:1) to receive once-daily oral doses of:
    • Brepocitinib 45 mg
    • Zimlovisertib 400 mg
    • Ropsacitinib 400 mg
    • Placebo
  • Duration: 16 weeks.
  • Primary Endpoint: Percentage of participants achieving HiSCR at week 16. HiSCR is defined as at least a 50% reduction in total abscess and inflammatory nodule count, with no increase in abscess or draining fistula count.
  • Analysis: A "lost-to-follow-up = non-responder" approach was used for the primary analysis.

2. Rheumatoid Arthritis (RA) Trial [2]

  • Study Design: Phase 2, randomized clinical trial.
  • Participants: Patients with moderate to severe active RA and an inadequate response to methotrexate.
  • Intervention & Dosing: Patients were randomized to one of five treatment arms for 24 weeks:
    • Zimlovisertib 400 mg + Tofacitinib 11 mg
    • Zimlovisertib 400 mg + Ritlecitinib 100 mg
    • Zimlovisertib 400 mg
    • Ritlecitinib 100 mg
    • Tofacitinib 11 mg
  • Primary Endpoint: Change from baseline in DAS28-CRP at week 12.

IRAK4's Role in Inflammation and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by these inhibitors and the context of the HS clinical trial.

iraki_mechanism TLR_IL1R TLR/IL-1R Stimulation Myd88 MyD88 Adaptor TLR_IL1R->Myd88 IRAK4 IRAK4 Myd88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TAK1 TAK1 Complex IRAK1->TAK1 NFkB NF-κB Activation TAK1->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines HS_Inflammation HS Inflammation Cytokines->HS_Inflammation JAK1_TYK2 JAK1/TYK2 (Inhibited by Brepocitinib) Cytokines->JAK1_TYK2 IRAK4_Inhib Zimlovisertib IRAK4_Inhib->IRAK4 Inhibits JAK_Inhib Brepocitinib JAK_Inhib->JAK1_TYK2 Inhibits

In the HS trial, the superior efficacy of the JAK1/TYK2 inhibitor Brepocitinib over the selective IRAK4 inhibitor Zimlovisertib suggests that targeting signaling pathways broader than or downstream of IRAK4 may be more effective for this specific disease [1].

Interpretation of Comparative Data

The clinical data reveals a nuanced picture:

  • Condition-Dependent Efficacy: Zimlovisertib's performance varies by disease. It did not show a significant benefit over placebo in Hidradenitis Suppurativa as a monotherapy [1], but in Rheumatoid Arthritis, its combination with Tofacitinib was more effective than Tofacitinib alone [2]. This highlights that the therapeutic value of IRAK4 inhibition is likely context-specific.
  • Target Selection Insight: The superior efficacy of Brepocitinib (JAK1/TYK2i) over selective IRAK4 and TYK2 inhibitors in HS suggests that for some inflammatory conditions, targeting multiple points in the inflammatory signaling network (like JAK/STAT) is more effective than precise inhibition of the proximal IRAK4 signal [1].
  • Combination Potential: The positive result in RA for Zimlovisertib + Tofacitinib points to a promising strategy of combining IRAK4 inhibition with other mechanism(s) of action to enhance therapeutic response [2].

References

zimlovisertib efficacy comparison tofacitinib

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

The table below summarizes the key efficacy and safety outcomes from a phase 2 clinical trial that directly compared zimlovisertib, tofacitinib, and their combination [1] [2] [3].

Treatment Group Mean Change in DAS28-CRP at Week 12 (CFB) Statistical Significance vs. Tofacitinib DAS28-CRP Remission Rate at Week 24 Incidence of Any TEAEs
Zimlovisertib + Tofacitinib -2.65 (90% CI: -2.84 to -2.46) P = 0.032 40.8% Similar rates across groups; most were mild
Tofacitinib (Monotherapy) -2.30 (90% CI: -2.49 to -2.11) (Reference) 24.0% 58.8% (Highest incidence)
Zimlovisertib + Ritlecitinib -2.35 (90% CI: -2.54 to -2.15) Not Significant Not Reported Similar rates across groups
Ritlecitinib (Monotherapy) Not Reported in Tables Not Significant Not Reported Similar rates across groups
Zimlovisertib (Monotherapy) Not Reported in Tables Not Reported Not Reported Similar rates across groups

> Abbreviations: CFB: Change from baseline; DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein; TEAEs: Treatment-emergent adverse events. > Note: The combination of zimlovisertib and ritlecitinib did not show a statistically significant improvement over tofacitinib monotherapy for the primary endpoint [1].

Experimental Protocol and Study Design

The data presented above comes from a randomized, double-blind, phase 2 study published in Arthritis & Rheumatology in 2025 [1] [2] [4].

  • Objective: To evaluate the efficacy and safety of zimlovisertib in combination with tofacitinib or ritlecitinib versus tofacitinib alone.
  • Patient Population: 460 adults (aged 18-70 years) with moderate to severe active RA who had an inadequate response to methotrexate. The study was conducted across 77 centers in 10 countries [2].
  • Treatment Groups and Dosing: Patients were randomized into five groups (in a 4:4:3:3:4 ratio) to receive one of the following oral treatments for 24 weeks [1] [2]:
    • Zimlovisertib 400 mg MR + Tofacitinib 11 mg MR (n=103)
    • Zimlovisertib 400 mg MR + Ritlecitinib 100 mg (n=101)
    • Zimlovisertib 400 mg MR (n=77)
    • Ritlecitinib 100 mg (n=77)
    • Tofacitinib 11 mg MR (n=102)
  • Key Endpoints:
    • Primary Endpoint: Change from baseline in DAS28-CRP at week 12 [1] [2].
    • Secondary Endpoints: Included DAS28-CRP remission rates at week 24 [2].
    • Safety Monitoring: Treatment-emergent adverse events (TEAEs) were monitored throughout the 24-week treatment period and a 4-week follow-up [1].

Mechanisms of Action and Signaling Pathways

The therapeutic rationale for combining zimlovisertib with tofacitinib lies in their distinct yet complementary mechanisms of action, which target different nodes in the immune signaling network responsible for RA inflammation.

The diagram below illustrates the targeted signaling pathways of these drugs in rheumatoid arthritis immune cells:

G Extracellular Extracellular Signal IL1 IL-1 / TLR Ligands Receptor1 IL-1R / TLR IL1->Receptor1 TNF TNF-α TNF->Receptor1 (via complex) IL6 IL-6 Receptor2 Cytokine Receptors IL6->Receptor2 IFN Interferons IFN->Receptor2 IRAK4 IRAK4 Receptor1->IRAK4 JAK JAK Kinases Receptor2->JAK NFkB NF-κB Pathway IRAK4->NFkB Activates STAT STAT Transcription Factors JAK->STAT Activates Nucleus Nucleus: Pro-inflammatory Gene Expression NFkB->Nucleus STAT->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation Zimlovisertib Zimlovisertib (IRAK4 Inhibitor) Zimlovisertib->IRAK4 Inhibits Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibits

This synergistic targeting of multiple inflammatory pathways (NF-κB and JAK-STAT) likely underpins the enhanced clinical efficacy observed with the combination therapy, potentially offering a broader anti-inflammatory profile [4].

Interpretation and Key Takeaways

For researchers and drug development professionals, the key implications are:

  • Synergistic Efficacy: The combination of zimlovisertib (IRAK4 inhibitor) and tofacitinib (JAK inhibitor) provides a greater reduction in disease activity than tofacitinib alone, supporting the strategy of targeting multiple inflammatory pathways [1] [4].
  • Favorable Safety Profile: The combination did not demonstrate an increase in the incidence, type, or severity of adverse events compared to monotherapies, suggesting that the synergy is limited to efficacy without additive toxicity [1] [2].
  • Clinical Significance: The combination nearly doubled the rate of DAS28-CRP remission at week 24 compared to tofacitinib monotherapy (40.8% vs. 24.0%), indicating a potential for achieving more robust and meaningful clinical outcomes [2].

Study Limitations and Future Directions

It is important to consider the following limitations of the current data:

  • The sample size was relatively small for a phase 2 trial, which may limit the generalizability of the findings [2].
  • The study lacked a placebo control group, which could introduce potential bias in the interpretation of the results [2].
  • The trial design included a programmatic discontinuation of non-responders at week 12, which may have influenced the longer-term outcomes observed at week 24 [2].

Further research in larger, placebo-controlled Phase 3 trials is needed to confirm these promising results and to establish the long-term safety and efficacy of this combination therapy.

References

Safety Profile Comparison of Zimlovisertib-based Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Group Total Patients Any TEAE Severe TEAEs Serious AEs Most Common TEAE (Category)
All Groups (Total) 460 53.5% 2.0% 2.2% Infections and infestations
Zimlovisertib + Tofacitinib 103 53.5% [1] Data not specified per group; aggregate reported. Data not specified per group; aggregate reported. 12.6% (Infections and infestations) [2]
Zimlovisertib + Ritlecitinib 101 Data not specified per group; aggregate reported. Data not specified per group; aggregate reported. Data not specified per group; aggregate reported. Information missing
Zimlovisertib Monotherapy 77 Information missing Data not specified per group; aggregate reported. Data not specified per group; aggregate reported. Information missing
Tofacitinib Monotherapy 102 58.8% [2] [1] Data not specified per group; aggregate reported. Data not specified per group; aggregate reported. Information missing

> Note: TEAE = Treatment-Emergent Adverse Event; AE = Adverse Event. The study concluded that all treatments were well tolerated, with no evidence of new or synergistic safety issues arising from the combinations [1].

Experimental Protocol of the Cited Study

The safety data in the table above is primarily derived from a randomized, double-blind, Phase II study [1]. Here are the key methodological details:

  • Objective: To evaluate the efficacy and safety of Zimlovisertib in combination with Ritlecitinib or Tofacitinib versus Tofacitinib alone in patients with moderate-to-severe RA and an inadequate response to methotrexate [1].
  • Patient Population: 460 adults aged 18-70 years with moderate-to-severe active RA [2] [1].
  • Study Design:
    • Screening: Up to 28 days [1].
    • Treatment Period: 24 weeks [1].
    • Groups: Patients were randomized into five groups in a 4:4:3:3:4 ratio to receive [1]:
      • Zimlovisertib (400 mg) + Tofacitinib (11 mg)
      • Zimlovisertib (400 mg) + Ritlecitinib (100 mg)
      • Zimlovisertib (400 mg) monotherapy
      • Ritlecitinib (100 mg) monotherapy
      • Tofacitinib (11 mg) monotherapy
    • Safety Monitoring: Treatment-emergent adverse events (TEAEs) were monitored throughout the study, with severity and relationship to the study drug assessed [2] [1].

Mechanism of Action and Signaling Pathway

Zimlovisertib is an oral Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor [3] [4]. IRAK4 is a crucial kinase in the innate immune system, acting as a central mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways [3].

The diagram below illustrates the signaling pathway that Zimlovisertib targets.

G IL1R_TLR IL-1R/TLR Activation Myddosome Myddosome Formation (MyD88, IRAK4, IRAK1) IL1R_TLR->Myddosome IRAK1_Act IRAK1 Activation Myddosome->IRAK1_Act TRAF6 TRAF6/TAK1 Complex IRAK1_Act->TRAF6 NFkB_MAPK NF-κB & MAPK Pathway Activation TRAF6->NFkB_MAPK CytokineRelease Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-17) NFkB_MAPK->CytokineRelease Zimlovisertib Zimlovisertib (IRAK4 Inhibitor) InhibitionPoint Zimlovisertib->InhibitionPoint InhibitionPoint->Myddosome Inhibits

This diagram shows that by inhibiting IRAK4, Zimlovisertib can block the downstream production of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-17), which are drivers of inflammation in diseases like hidradenitis suppurativa (HS) and rheumatoid arthritis (RA) [3].

Conclusion and Context for Researchers

  • Favorable Safety Data: Current evidence suggests Zimlovisertib has a manageable safety profile. The overall incidence of TEAEs was comparable to the control group, and most adverse events were mild [2] [1].
  • Combination Therapy Potential: The successful combination of Zimlovisertib with Tofacitinib without a significant increase in safety concerns highlights its potential for use in multi-target treatment strategies [1].
  • Ongoing Development: As an investigational drug not yet approved for market, Zimlovisertib is being studied for other immune-related conditions, including Hidradenitis Suppurativa (HS) [3] [4]. Its efficacy and safety continue to be evaluated in clinical trials.

References

zimlovisertib DAS28-CRP results validation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DAS28-CRP Validation

The Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) is a composite measure used to quantify RA disease activity. Its validity is often established by comparing it to the longer-established DAS28 using erythrocyte sedimentation rate (DAS28-ESR) and by correlating it with objective measures of disease progression, such as radiographic damage and physical function [1].

The table below summarizes key findings from validation studies:

Aspect of Validation Key Findings Supporting Evidence
Agreement with DAS28-ESR "Suboptimal" to "moderate" agreement in categorizing patients; DAS28-CRP often yields lower scores and may underestimate disease activity if DAS28-ESR cut-offs are used [2]. κ = 0.42-0.465 (moderate agreement) [3] [4].
Correlation with Radiographic Progression A validated trend shows decreased radiographic progression across DAS28-CRP response states (good, moderate, none) in patients treated with effective therapy [1]. Radiographic scores (erosion, joint space narrowing) showed a significant trend (p-value not reported in extract) [1].
Correlation with Physical Function Improvements in DAS28-CRP correlate with improvements in physical function, as measured by the Health Assessment Questionnaire Disability Index (HAQ-DI) [1]. Similar trends in HAQ-DI were observed across response states for both DAS28-CRP and DAS28-ESR [1].
Correlation with Synovial Inflammation A statistically significant but weak positive correlation exists between DAS28-CRP and direct histological evidence of inflammation in the synovium [5] [6]. Spearman's rho = 0.23, CI 0.09–0.37, p = 0.0011 [5] [6].

Experimental Protocols for Validation

The validation of DAS28-CRP in clinical trials typically involves several key methodologies, as detailed in the 2008 analysis of abatacept trials [1]:

  • Data Collection: In randomized, double-blind, placebo-controlled trials, efficacy assessments are performed prior to drug infusion. The following data are collected:

    • Tender Joint Count (TJC28) and Swollen Joint Count (SJC28): Physical examination of 28 specific joints.
    • Patient Global Health (GH): Patient's self-assessment of disease activity on a 100 mm visual analogue scale (VAS).
    • Acute Phase Reactants: Blood samples are taken to measure C-reactive protein (CRP) in mg/L and Erythrocyte Sedimentation Rate (ESR) in mm/h.
  • DAS28 Calculation:

    • DAS28-CRP = 0.56 * √(TJC28) + 0.28 * √(SJC28) + 0.014 * GH + 0.36 * ln(CRP+1) + 0.96
    • DAS28-ESR = 0.56 * √(TJC28) + 0.28 * √(SJC28) + 0.014 * GH + 0.70 * ln(ESR)
  • Validation Analyses:

    • Criterion Validity: The agreement between DAS28-CRP and DAS28-ESR is assessed by cross-classifying patients based on their EULAR response criteria (good, moderate, non-responder) and remission rates (DAS28 <2.6). Statistical measures like the Kappa coefficient (κ) and Bland-Altman plots are used [1].
    • Construct Validity: This assesses how well DAS28-CRP reflects actual disease damage. Trends in radiographic progression (e.g., using the Genant-modified Sharp scoring system for joint erosion) and physical function (Health Assessment Questionnaire Disability Index, HAQ-DI) are analyzed across the different EULAR response states defined by DAS28-CRP [1].

DAS28-CRP Relationship to Disease Activity

The following diagram illustrates the workflow and components involved in DAS28-CRP validation, showing how clinical measures and lab tests feed into the score and how it is validated against long-term outcomes.

G cluster_inputs Data Collection & Score Calculation cluster_validation Validation Against Outcomes Input1 Clinical Measures • 28 Tender Joint Count (TJC28) • 28 Swollen Joint Count (SJC28) • Patient Global Health (VAS) DAS28_CRP Calculate DAS28-CRP Score 0.56*√(TJC28) + 0.28*√(SJC28) + 0.014*GH + 0.36*ln(CRP+1) + 0.96 Input1->DAS28_CRP Input2 Laboratory Test • C-Reactive Protein (CRP) Input2->DAS28_CRP Validation1 Radiographic Progression • Erosion Score • Joint Space Narrowing DAS28_CRP->Validation1 Correlates With Validation2 Physical Function • Health Assessment Questionnaire Disability Index (HAQ-DI) DAS28_CRP->Validation2 Correlates With Validation3 Direct Tissue Analysis • Synovial Biopsy Inflammation Score DAS28_CRP->Validation3 Weak Correlation (rho=0.23)

Important Limitations to Consider

When using DAS28-CRP to present results for an investigational drug like zimlovisertib, it is critical to account for its known limitations:

  • Risk of Underestimation: DAS28-CRP has been shown to yield slightly lower scores than DAS28-ESR [5] [2]. Using the standard DAS28-ESR threshold for remission (<2.6) for DAS28-CRP may therefore overstate remission rates. Some studies suggest using a lower, specific cut-off for DAS28-CRP [3] [4].
  • Imperfect Correlation with Inflammation: A significant proportion of patients (49.4% in one study) with normal CRP levels were found to have histological evidence of synovial inflammation upon biopsy [5] [6]. This indicates that a patient can have active inflammatory disease despite a normal CRP, a key component of the score.
  • Component Subjectivity: The joint counts and patient global assessment components of the DAS28 are subjective and can introduce variability [5] [6].

References

Clinical Trial Endpoint Validation for Zimlovisertib

Author: Smolecule Technical Support Team. Date: February 2026

Trial Arm Change in DAS28-CRP at Week 12 (Primary Endpoint) DAS28-CRP Remission at Week 24 Incidence of Treatment-Emergent Adverse Events (TEAEs)
Zimlovisertib + Tofacitinib -2.65 (90% CI: -2.84 to -2.46); P=0.032 vs tofacitinib [1] [2] 40.8% [2] 53.5% (aggregate across all groups); specific group data not fully detailed [1] [3]
Zimlovisertib + Ritlecitinib -2.35 (90% CI: -2.54 to -2.15); not statistically significant vs tofacitinib [1] Information missing Information missing
Tofacitinib Monotherapy -2.30 (90% CI: -2.49 to -2.11) [1] [2] 24.0% [2] 58.8% (highest incidence) [1] [3]
Ritlecitinib Monotherapy Information missing Information missing Information missing
Zimlovisertib Monotherapy Information missing Information missing Information missing

The trial demonstrated a favorable safety profile for the combinations. Most TEAEs were mild, with no evidence of additive or synergistic safety issues when Zimlovisertib was combined with other drugs [1] [3]. Serious adverse events and severe TEAEs were reported in 2.2% and 2.0% of patients, respectively [1].

Detailed Experimental Protocol

The validation of these endpoints was conducted under a rigorous clinical trial framework. Here are the key methodological details:

  • Study Design: This was a randomized, Phase 2 study conducted across 77 centers in 10 countries [2].
  • Patient Population: It enrolled 460 patients aged 18-70 with moderate to severe active RA and an inadequate response to methotrexate [1] [2].
  • Treatment Regimens & Randomization: Patients were randomized in a 4:4:3:3:4 ratio to one of five groups for a 24-week treatment period [1] [2]:
    • Zimlovisertib 400 mg + Tofacitinib 11 mg (n=103)
    • Zimlovisertib 400 mg + Ritlecitinib 100 mg (n=101)
    • Zimlovisertib 400 mg monotherapy (n=77)
    • Ritlecitinib 100 mg monotherapy (n=77)
    • Tofacitinib 11 mg monotherapy (n=102)
  • Key Procedures: Patients were required to discontinue methotrexate prior to randomization. The study included a screening period of up to 28 days and a 4-week follow-up period after treatment. The trial design also featured a programmatic discontinuation of non-responders (those who failed to achieve at least 20% improvement in ACR criteria by week 12) [2].
  • Primary Endpoint: Change from baseline in Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP) at week 12 [1] [2].
  • Key Secondary Endpoint: DAS28-CRP remission rates at week 24 [2].
  • Safety Monitoring: Patients were monitored throughout the study for treatment-emergent adverse events (TEAEs) [1].

Mechanism of Action and Signaling Pathway

Zimlovisertib is a first-in-class, highly selective, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [4] [5]. IRAK4 is a critical signaling node in the innate immune system, acting downstream of Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family. The following diagram illustrates this pathway and the targeted combination therapy approach.

The diagram above shows how Zimlovisertib and Tofacitinib target two distinct but relevant immune pathways. The Phase 2 trial validated that concurrently inhibiting the IRAK4 and JAK-STAT pathways provides enhanced efficacy in reducing RA disease activity [1].

Conclusion for Researchers

  • Endpoint Validation: The DAS28-CRP score successfully detected a statistically significant and clinically relevant improvement for the Zimlovisertib + Tofacitinib combination [1].
  • Successful Combination: The dual inhibition of the IRAK4 and JAK-STAT pathways proved to be more effective than JAK inhibition alone, without a significant increase in safety concerns [1] [2].
  • Clinical Relevance: The combination therapy resulted in a substantially higher proportion of patients achieving DAS28-CRP remission at 24 weeks, a meaningful outcome for clinical practice [2].

References

zimlovisertib selectivity compared to other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

IRAK4 Inhibitors in Clinical Development

The table below summarizes key information for several IRAK4 inhibitors that have advanced to clinical trials, including Zimlovisertib. This provides context for its standing among peer compounds.

Inhibitor Name (INN) Key Characteristics & Mechanisms Reported Selectivity / Potency Clinical Trial Status & Indications
Zimlovisertib (PF-06650833) Reversible, ATP-competitive inhibitor [1] "Highly selective" [1] Phase II; Rheumatoid Arthritis, Hidradenitis Suppurativa [2] [1]
Zabedosertib (BAY 1834845) Potent, selective inhibitor; BCS class II compound [3] Preclinical data shows "strongly inhibits" TNFα in rat cells [3] Phase II; Atopic Dermatitis (trial failed), Hidradenitis Suppurativa [2] [4]
Emavusertib (CA-4948) Selective oral inhibitor [2] Information not specified in sources Clinical trials; Hematologic malignancies (e.g., AML, NHL) [5] [2]
Edecesertib (GS-5718) IRAK4 inhibitor [5] Information not specified in sources Clinical trials; Cutaneous Lupus, Rheumatoid Arthritis [5] [2]
KT-474 IRAK4 degrader (not an inhibitor) [2] Degrades IRAK4 protein via PROTAC technology [2] Clinical trials; Hidradenitis Suppurativa, Atopic Dermatitis [2]

Experimental Data and Protocols

For researchers, the methodologies used to characterize these inhibitors are critical for evaluating and comparing data.

  • Biochemical Potency and Selectivity Assessment: A common approach, as used in the development of the AstraZeneca series, involves choosing a starting compound with high biochemical potency against IRAK4. This is followed by structure-based drug design to optimize for both potency and selectivity, with binding modes confirmed through co-crystal structures [5].
  • Cellular and Functional Assays: The anti-inflammatory effect of Zabedosertib was demonstrated in a human whole-blood assay stimulated with LPS, which measured the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. This data was used to model target occupancy [3]. Furthermore, its proof-of-mechanism was confirmed in healthy volunteers using imiquimod-induced skin inflammation and systemic LPS challenge models, which showed significant suppression of TNF-α, IL-6, and other inflammatory markers [4].
  • Pharmacokinetic Studies: The absolute oral bioavailability of Zimlovisertib (17.4%) was determined in a Phase I study using a 14C-microtracer approach. Healthy participants received a single 300 mg oral dose of 14C-Zimlovisertib with low radioactivity, followed in a second period by an unlabeled oral dose plus an intravenous 14C-microtracer. Plasma, urine, and feces were collected and analyzed using accelerator mass spectrometry to determine the compound's fate in the body [1].

The IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in innate immunity, which is the basis for its therapeutic targeting.

IRAK4_Pathway PAMPs_DAMPs PAMPs/DAMPs (Cytokines, etc.) IL1R_TLRs IL-1R / TLRs PAMPs_DAMPs->IL1R_TLRs MyD88 MyD88 IL1R_TLRs->MyD88 Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Myddosome->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB NF_kB NF-κB Translocation TAK1_TAB->NF_kB MAPK MAPK Pathway Activation TAK1_TAB->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-17) NF_kB->Cytokines MAPK->Cytokines Inflammation Immune & Inflammatory Response Cytokines->Inflammation Inhibitor IRAK4 Inhibitors (e.g., Zimlovisertib) Inhibitor->IRAK4  Inhibits

This pathway shows how IRAK4 acts as a critical signaling node downstream of IL-1 and Toll-like receptors. Inhibiting IRAK4 can thus block the production of multiple pro-inflammatory cytokines involved in various diseases [5] [2].

How to Further Investigate Selectivity

The search results confirm that Zimlovisertib is described as "highly selective," but detailed kinome-wide selectivity data (e.g., from panels testing hundreds of kinases) is not publicly disclosed. To conduct a deeper comparative analysis:

  • Consult Specialized Databases: Use curated, up-to-date databases like PKIDB ("Protein Kinase Inhibitors in Clinical Trials") which compiles information on kinase inhibitors, though it may not contain full selectivity profiles [6].
  • Search for Original Publications: Look for primary research articles in journals like the Journal of Medicinal Chemistry that first disclosed Zimlovisertib (this compound). These often contain the most comprehensive biochemical and selectivity data.
  • Review Conference Abstracts: Presentations from major scientific conferences (e.g., the American Chemical Society, American Association for Cancer Research) sometimes include selectivity data not yet in formal publications.

References

Efficacy Data: Zimlovisertib Combination Therapy in RA

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary efficacy outcomes from a 24-week, Phase 2 study involving 460 patients with moderate to severe active RA and an inadequate response to methotrexate [1] [2].

Treatment Group DAS28-CRP Change from Baseline at Week 12 (Mean) DAS28-CRP Remission Rate at Week 24 Remarks
Zimlovisertib 400 mg + Tofacitinib 11 mg -2.65 [1] 40.8% (estimated from 103 patients) [1] Statistically significant improvement over tofacitinib monotherapy
Tofacitinib 11 mg (Comparator) -2.30 [1] 24.0% (estimated from 102 patients) [1] Active control arm
Zimlovisertib 400 mg + Ritlecitinib 100 mg Not statistically significant vs. tofacitinib [1] Data not fully specified in results Combination did not show superior efficacy
Zimlovisertib 400 mg (Monotherapy) Data not fully specified in results Data not fully specified in results Included in study design [1]
Ritlecitinib 100 mg (Monotherapy) Data not fully specified in results Data not fully specified in results Included in study design [1]

Detailed Experimental Protocol

For a comprehensive understanding, here are the key methodological details of the cited study [1]:

  • Study Design: This was a randomized, Phase 2 trial conducted across 77 centers in 10 countries.
  • Participants: 460 patients aged 18-70 with moderate to severe RA.
  • Intervention Groups: Patients were randomly assigned to one of five groups:
    • Zimlovisertib (400 mg MR) + Tofacitinib (11 mg MR)
    • Zimlovisertib (400 mg MR) + Ritlecitinib (100 mg)
    • Zimlovisertib (400 mg MR) monotherapy
    • Ritlecitinib (100 mg) monotherapy
    • Tofacitinib (11 mg MR) monotherapy
  • Treatment Period: Included a 24-week treatment period, preceded by a screening period and followed by a 4-week follow-up.
  • Key Endpoints:
    • Primary Endpoint: Change from baseline in the Disease Activity Score for 28 joints using C-reactive protein (DAS28-CRP) at Week 12.
    • Secondary Endpoint: DAS28-CRP remission rates (defined as DAS28-CRP < 2.6) at Week 24.
  • Concomitant Medication: Patients were required to discontinue methotrexate prior to randomization.

Mechanism of Action and Signaling Pathway

Zimlovisertib is a first-in-class, selective, and reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [3] [4]. The following diagram illustrates the role of IRAK4 in the inflammatory signaling pathway and the site of action for zimlovisertib.

G IL1_TLR IL-1/TLR Stimulus MyD88 MyD88 IL1_TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB NFkB_Path NF-κB Pathway TAK1_TAB->NFkB_Path MAPK_Path MAPK Pathway TAK1_TAB->MAPK_Path Inflammation Pro-inflammatory Cytokine Production NFkB_Path->Inflammation MAPK_Path->Inflammation Inhibitor Zimlovisertib (IRAK4 Inhibitor) Inhibitor->IRAK4 Inhibits

  • Pathway Explanation: The IL-1R/TLR pathway is a key driver of innate immune responses. Upon activation, the adapter protein MyD88 is recruited, which then forms a complex with IRAK4 [4]. IRAK4 acts as a critical signaling node, activating downstream kinases like IRAK1, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) via NF-κB and MAPK pathways [4]. By inhibiting IRAK4, zimlovisertib blocks this signaling cascade upstream, potentially reducing the cytokine-driven inflammation seen in conditions like RA and Hidradenitis Suppurativa [4].

Safety Profile

The Phase 2 trial indicated that the safety profile of the zimlovisertib and tofacitinib combination was generally comparable to that of tofacitinib monotherapy [1] [2].

  • Overall Incidence: 53.5% of all patients reported treatment-emergent adverse events (TEAEs) [1].
  • Most Common TEAEs: Infections and infestations were the most common, affecting 12.6% of patients in the zimlovisertib+tofacitinib group [1].
  • Severity: Most TEAEs were mild. There were 9 severe TEAEs and 10 serious adverse events reported [1] [2].
  • Conclusion: The study authors noted that the combination therapy showed improved efficacy "without any increase in incidence, type, and severity of TEAEs" compared to the monotherapies [1].

Research Implications and Context

  • Novel Therapeutic Strategy: The positive data for the zimlovisertib-tofacitinib combination suggests that dual targeting of the IRAK4 (innate immunity) and JAK (cytokine signaling) pathways may offer enhanced efficacy in RA, potentially providing a new option for patients with an inadequate response to methotrexate [1] [2].
  • Limitations of Available Data: It is important to note that the retrieved data compares the combination against an active drug (tofacitinib), not a placebo or traditional standard of care (e.g., methotrexate or TNF inhibitors). The small sample size and lack of a placebo control are limitations of the current study that should be considered when interpreting these results [1].

References

zimlovisertib biomarker validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Zimlovisertib Clinical Trial Data Summary

The table below summarizes quantitative data from key Zimlovisertib clinical trials for your comparison.

Trial Focus Study Details Key Efficacy Findings Key Pharmacokinetic/Recovery Findings Safety Findings
Rheumatoid Arthritis (Phase 2) [1] Patients with inadequate response to Methotrexate; Zimlovisertib + Tofacitinib vs. Tofacitinib for 12 weeks. Zimlovisertib + Tofacitinib showed statistically significant greater improvement in DAS28-CRP (-2.65) vs. Tofacitinib alone (-2.30), P=0.032 [1]. Not the primary focus of this study. All treatments well-tolerated. Highest aggregate incidence of TEAEs in Tofacitinib group (58.8%); most were mild [1].

| Mass Balance & Bioavailability (Phase 1) [2] [3] | Healthy male participants; single oral 300 mg dose and IV microtracer. | Not the focus of this pharmacokinetic study. | - Absolute oral bioavailability: 17.4% (90% CI: 14.1%, 21.5%) [2] [3].

  • Fraction absorbed: ~44% [3].
  • Total recovery in excreta: 82.4% (Feces: 59.3%, Urine: 23.1%) [2] [3]. | No serious adverse events, severe AEs, or discontinuations due to AEs. No clinically significant lab abnormalities [2] [3]. |

Experimental Protocols from Cited Studies

For researchers designing similar experiments, here are the methodologies from the key studies:

  • Phase 2 Rheumatoid Arthritis Trial [1]:

    • Design: Randomized, 24-week, multi-arm study.
    • Participants: Adults with moderate to severe active rheumatoid arthritis and an inadequate response to methotrexate.
    • Intervention Groups: Patients were randomized to receive Zimlovisertib (400 mg) + Tofacitinib (11 mg), Zimlovisertib (400 mg) + Ritlecitinib (100 mg), Zimlovisertib monotherapy (400 mg), Ritlecitinib monotherapy (100 mg), or Tofacitinib monotherapy (11 mg).
    • Endpoint: The primary endpoint was the change from baseline in the Disease Activity Score using 28 joints and C-reactive protein (DAS28-CRP) at week 12.
  • Phase 1 Mass Balance and Bioavailability Study [2] [3]:

    • Design: Open-label, fixed-sequence, two-period, single-dose study in healthy male participants.
    • Dosing:
      • Period A: Single oral dose of 300 mg 14C-labeled Zimlovisertib.
      • Period B (after a 21-24 day washout): Single oral dose of 300 mg unlabeled Zimlovisertib, followed by an intravenous 135 μg dose of 14C-labeled Zimlovisertib two hours later.
    • Assessments: Extensive serial blood, urine, and fecal samples were collected over multiple days to measure drug concentrations, total radioactivity, and metabolite profiles. Absolute bioavailability was calculated by comparing the dose-normalized AUC of the oral dose to the IV dose.

Advanced Delivery System Protocol

One study explored nanoparticles to overcome Zimlovisertib's low aqueous solubility (57 μg/mL) and improve targeted delivery [4]. The experimental protocol is summarized below.

G Start Start: Synthesize VCAM1-targeting Peptide-PEG-PCL A1 Formulate Nanocarriers (VCAM1-IRAK4 NC) Start->A1 A2 Encapsulate Zimlovisertib A1->A2 A3 Systemic Injection (Intravenous) A2->A3 A4 Target VCAM1 on Inflamed Endothelium A3->A4 A5 Accumulate in Inflamed Tissue A4->A5 A6 Release Drug & Abate Inflammation A5->A6

Diagram Title: Targeted Nanocarrier Delivery Workflow

  • Nanocarrier Preparation [4]:

    • Polymer System: Used a mixture of methoxy poly(ethylene glycol)-poly(ε-caprolactone) (CH3O-PEG-PCL) and maleimide-PEG-PCL conjugated with a VCAM1-targeting peptide.
    • Formulation: The IRAK4 inhibitor (Zimlovisertib) was encapsulated into the hydrophobic core of the nanoparticles using a solvent evaporation method.
    • Characterization: The resulting spherical nanocarriers had a small hydrodynamic diameter (~40 nm), low polydispersity, and increased the aqueous dispersibility of Zimlovisertib by 40-fold.
  • In Vivo Evaluation [4]:

    • Animal Models: Tested in murine models of paw edema and dextran sulfate-induced ulcerative colitis.
    • Targeting Efficacy: VCAM1-targeted nanocarriers showed significantly higher accumulation in inflamed tissues compared to non-targeted counterparts after intravenous injection.
    • Therapeutic Outcome: The delivered Zimlovisertib markedly suppressed edema, mitigated colitis symptoms, and reduced pro-inflammatory cytokine levels in affected tissues, demonstrating improved efficacy without apparent systemic toxicity.

Interpretation and Context for Professionals

  • Clinical Positioning: The Phase 2 data suggests Zimlovisertib's potential as a combination therapy in rheumatoid arthritis, particularly with JAK inhibitors like Tofacitinib [1].
  • Pharmacokinetic Challenge: The low absolute oral bioavailability (17.4%) identified in the Phase 1 study is a significant pharmacokinetic hurdle [2] [3]. The nanocarrier delivery system represents a promising technological approach to overcome this by enhancing solubility and enabling targeted delivery to inflamed tissues [4].
  • Mechanism of Action: As an IRAK4 inhibitor, Zimlovisertib acts on a key node in the IL-1R/TLR signaling pathway. The following diagram illustrates this pathway and Zimlovisertib's site of action.

G PAMPs_DAMPs PAMPs/DAMPs IL1R_TLR IL-1R/TLR PAMPs_DAMPs->IL1R_TLR MyD88 MyD88 IL1R_TLR->MyD88 Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 Myddosome->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Inhibitor Zimlovisertib Inhibitor->IRAK4  Inhibits TRAF6 TRAF6 IRAK1->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB NFkB NF-κB TAK1_TAB->NFkB MAPK MAPK TAK1_TAB->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 AP1->Cytokines

Diagram Title: IRAK4 Signaling and Drug Inhibition

References

zimlovisertib combination therapy efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Data Comparison

Treatment Group Dose Change in DAS28-CRP at Week 12 (Primary Endpoint) DAS28-CRP Remission Rate at Week 24 Incidence of Treatment-Emergent Adverse Events (TEAEs)
Zimlovisertib + Tofacitinib 400 mg + 11 mg -2.65 (90% CI: -2.84 to -2.46) [1] 40.1% [2] 53.4% (55/103 patients) [1]
Tofacitinib Monotherapy 11 mg -2.30 (90% CI: -2.49 to -2.11) [1] 24.0% [2] 58.8% (60/102 patients) [1]
Zimlovisertib + Ritlecitinib 400 mg + 100 mg -2.35 (90% CI: -2.54 to -2.15) [1] 31.3% [2] 53.5% (54/101 patients) [1]
Ritlecitinib Monotherapy 100 mg -2.21 (90% CI: -2.44 to -1.99) [1] Not Reported 49.4% (38/77 patients) [1]
Zimlovisertib Monotherapy 400 mg -1.82 (90% CI: -2.04 to -1.61) [1] Not Reported 53.2% (41/77 patients) [1]

Key Findings:

  • Superior Efficacy of Zimlovisertib-Tofacitinib Combo: The combination of zimlovisertib and tofacitinib was the only regimen to show a statistically significant improvement in the primary endpoint (reduction in DAS28-CRP at week 12) compared to tofacitinib alone (P=0.032) [1] [3]. This clinical benefit was sustained through week 24, with a notably higher remission rate [2].
  • No Additive Safety Risk: The incidence of TEAEs was similar across all treatment groups. The highest aggregate incidence was in the tofacitinib monotherapy group. Most adverse events were mild; severe and serious AEs were rare and not concentrated in the combination groups [1] [2].
  • Ineffective Combination: The combination of zimlovisertib with ritlecitinib did not achieve statistical significance for the primary endpoint versus tofacitinib alone [1].

Experimental Protocol & Mechanistic Insight

To help you interpret the data, here is the detailed methodology of the cited study and the scientific rationale behind the combination.

Clinical Trial Design

The data comes from a randomized, phase 2 study designed to evaluate the efficacy and safety of zimlovisertib in combination with other kinase inhibitors [1] [3].

  • Objective: To evaluate the efficacy and safety of zimlovisertib in combination with tofacitinib or ritlecitinib versus tofacitinib alone in patients with moderate to severe active rheumatoid arthritis and an inadequate response to methotrexate [1].
  • Patients: 460 patients, primarily women around 50 years old, with a mean disease duration of about 8 years and high baseline disease activity (DAS28-CRP >6) [1] [2].
  • Randomization & Treatment: Patients were randomized in a 4:4:3:3:4 ratio to one of five oral treatment groups for 24 weeks. Methotrexate was discontinued prior to randomization [1] [3].
  • Primary Endpoint: Change from baseline in the Disease Activity Score based on 28 joints with C-reactive protein (DAS28-CRP) at Week 12 [1].
  • Key Secondary Endpoint: Proportion of patients achieving DAS28-CRP remission (<2.6) at Week 24 [2] [3].
  • Safety Monitoring: Treatment-emergent adverse events (TEAEs) were monitored throughout the 24-week treatment period and during a 4-week follow-up [1].
Scientific Rationale: Dual Pathway Inhibition

The therapeutic strategy is based on simultaneously targeting two distinct signaling pathways involved in rheumatoid arthritis inflammation. Zimlovisertib and tofacitinib have different mechanisms of action, and their combination aims for a synergistic effect.

The diagram below illustrates the signaling pathways involved and the targets of each drug.

G IL1_TLR IL-1 / TLR Stimulation MyD88 MyD88 Adaptor IL1_TLR->MyD88 Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 Myddosome->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TAK1 TAK1 Complex IRAK1->TAK1 NFkB_MAPK NF-κB & MAPK Activation TAK1->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB_MAPK->Cytokines JAK JAK-STAT Pathway Cytokines->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Nucleus STAT->Nucleus Gene Transcription Inflammatory_Response Inflammatory & Immune Response Nucleus->Inflammatory_Response Zimlovisertib Zimlovisertib Zimlovisertib->IRAK4 Tofacitinib Tofacitinib Tofacitinib->JAK

  • Zimlovisertib's Role: It is a selective, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [4] [5]. IRAK4 is a key mediator in the IL-1R/Toll-like receptor (TLR) signaling pathway, which is part of the innate immune system. This pathway leads to the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via the activation of NF-κB and MAPK pathways [5].
  • Tofacitinib's Role: It is a Janus kinase (JAK) inhibitor that blocks the JAK-STAT signaling pathway, which is used by multiple cytokines (including some produced upstream via IRAK4 signaling) and is crucial for the inflammatory and adaptive immune response [2].
  • Combination Rationale: By inhibiting IRAK4, zimlovisertib reduces the initial, innate immune-driven production of cytokines. Tofacitinib then blocks the signaling of these and other cytokines at the JAK level. This dual blockade at two different points in the inflammatory cascade is hypothesized to lead to greater efficacy [2].

Interpretation for Professionals

  • Promising Synergy: The positive results for the zimlovisertib-tofacitinib combination validate the preclinical hypothesis that dual inhibition of the innate (IRAK4) and adaptive (JAK) immune pathways can yield enhanced efficacy in rheumatoid arthritis [2].
  • Favorable Risk-Benefit Profile: The absence of a significant increase in adverse events suggests that this targeted combination does not lead to synergistic toxicity, a common concern when combining potent immunomodulators [1] [3].
  • Uncertain Future Development: Despite these promising phase 2 results, it is noted that Pfizer's future development plans for zimlovisertib remain uncertain, with no ongoing or planned trials listed on ClinicalTrials.gov at the time of reporting [2].

References

Safety and Efficacy Profile of Zimlovisertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the safety and efficacy data for Zimlovisertib from key clinical trials.

Attribute Phase 1 Mass Balance Study (Single Dose) [1] Phase 2 RA Study (24 Weeks) [2] Phase 2 RA Study (Combination Therapy) [2]
Study Details Healthy male participants; single 300 mg oral dose or 135 µg IV dose. Patients with moderate-to-severe RA; Zimlovisertib 400 mg monotherapy for 24 weeks. Patients with moderate-to-severe RA; Zimlovisertib 400 mg + Tofacitinib 11 mg or + Ritlecitinib 100 mg for 24 weeks.
Reported Safety Findings No deaths, serious AEs, severe AEs, or discontinuations due to AEs. No clinically significant lab abnormalities. Data not explicitly separated from combination therapy in abstract. Aggregate TEAEs: 53.5% (246/460 patients). Most TEAEs were mild. Severe TEAEs: 2.0% (9 pts). Serious AEs: 10 pts. 1 death (tofacitinib monotherapy arm due to severe COVID-19).
Efficacy Findings (Primary Endpoint) N/A (Pharmacokinetic study) Not specified in abstract. Zim + Tofa: superior to Tofa alone in mean CFB in DAS28-CRP at week 12 (-2.65 vs. -2.30; P=0.032). Zim + Rit: similar to Tofa alone (-2.35 vs. -2.30).
Key Conclusions Safe and well-tolerated in single-dose administration in healthy participants. All treatments were well tolerated. The combination of Zimlovisertib and Tofacitinib was more effective than Tofacitinib alone, with no evidence of additive or synergistic safety issues.

Experimental Protocols from Key Studies

The methodologies from the cited trials provide context for the safety and pharmacokinetic data.

  • Phase 1 Mass Balance and Bioavailability Study [1]: This was an open-label, fixed-sequence, two-period, single-dose study in healthy male participants.
    • Objective: To evaluate the mass balance, excretion rate, and absolute oral bioavailability of Zimlovisertib.
    • Dosing: In Period A, participants received a single oral 300 mg dose of 14C-labeled Zimlovisertib. In Period B, after a washout, participants received a 300 mg unlabeled oral dose followed by an intravenous (IV) microtracer of 14C-labeled Zimlovisertib.
    • Assessments: Blood, urine, and feces were collected over multiple days to measure total radioactivity (representing the drug and its metabolites) and to determine the pharmacokinetic parameters and routes of excretion.
  • Phase 2 Efficacy and Safety Study in Rheumatoid Arthritis [2]: This was a randomized, multi-arm study in patients with moderate to severe active RA.
    • Objective: To evaluate the efficacy and safety of Zimlovisertib, both alone and in combination with other agents, compared to Tofacitinib.
    • Patient Groups: Patients were randomized to one of five treatment groups for 24 weeks.
    • Endpoints: The primary efficacy endpoint was the change from baseline in the Disease Activity Score for 28 joints with C-reactive protein (DAS28-CRP) at week 12. Safety was assessed by monitoring treatment-emergent adverse events (TEAEs) throughout the study.

IRAK4 Signaling Pathway and Drug Mechanism

Zimlovisertib is a selective, reversible inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. The diagram below illustrates the signaling pathway it targets.

G PAMPs_DAMPs PAMPs/DAMPs IL1R_TLRs IL-1R/TLRs MyD88 MyD88 IL1R_TLRs->MyD88 Myddosome Myddosome Complex MyD88->Myddosome IRAK4 IRAK4 Myddosome->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB NFkB_Path NF-κB Pathway TAK1_TAB->NFkB_Path MAPK_Path MAPK Pathway TAK1_TAB->MAPK_Path NFkB NF-κB Translocation NFkB_Path->NFkB AP1 AP-1 Activation MAPK_Path->AP1 CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β, IL-17, IL-36) NFkB->CytokineProduction AP1->CytokineProduction Zimlovisertib Zimlovisertib (IRAK4 Inhibitor) Zimlovisertib->IRAK4 Inhibits PAMPs_DAMBs PAMPs_DAMBs PAMPs_DAMBs->IL1R_TLRs

IRAK4 Pathway and Drug Mechanism - This diagram shows the IL-1R/TLR signaling pathway that Zimlovisertib targets. By inhibiting IRAK4, it blocks downstream production of pro-inflammatory cytokines [3] [4].

Interpretation of Available Safety Data

  • The Term "Long-Term" is Relative: In clinical trials, "long-term" safety often refers to data collected over 6 months to a year or more. The available Phase 2 data for Zimlovisertib covers a 24-week period, which provides a solid medium-term safety profile but does not constitute long-term data that would be required for a full drug safety assessment [2].
  • Focus on Combination Therapy Safety: The Phase 2 results specifically note that combinations of Zimlovisertib with Tofacitinib or Ritlecitinib showed "no evidence of additive/synergistic issues," which is a crucial finding for the potential use of this drug in combination regimens [2].
  • Comparative Context: While the search results do not provide a direct safety comparison with all alternative mechanisms, one reviewed article notes that another IRAK4 inhibitor, Zabedosertib, was safe and well-tolerated but showed no evidence of efficacy in a Phase 2 study for atopic dermatitis, highlighting that safety and efficacy profiles can be disease-specific [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

361.14378429 g/mol

Monoisotopic Mass

361.14378429 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S3F315JJXI

Wikipedia

Zimlovisertib

Dates

Last modified: 08-15-2023
1: Seganish WM. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4):

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